Product packaging for BCECF(Cat. No.:CAS No. 85138-49-4)

BCECF

Cat. No.: B570524
CAS No.: 85138-49-4
M. Wt: 524.5 g/mol
InChI Key: JYHWIMBCXNSGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BCECF is a fluorescent probe commonly used to measure pH. It is a dual-excitation ratiometric pH indicator with a pKa of ~6.98. Measurements of pH are made by determining the ratio of emission intensity, detected at 535 nm, when excited at 490 nm versus the emission intensity when excited at 440 nm. This compound is membrane impermeable, whereas the acetoxymethyl ester, BCEBF-AM is membrane permeant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24O11 B570524 BCECF CAS No. 85138-49-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85138-49-4

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

IUPAC Name

3-[7'-(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]propanoic acid;methanediol

InChI

InChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2

InChI Key

JYHWIMBCXNSGSO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O

Appearance

Assay:≥90%A crystalline solid

Synonyms

BCECF Acid;  5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid;  2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein;  9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BCECF: The Core of Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), the most widely used fluorescent indicator for intracellular pH (pHi). We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical processes to facilitate a deeper understanding and application of this essential research tool.

Core Concepts: What is this compound and How Does It Work?

This compound is a fluorescent dye belonging to the fluorescein family, designed to exhibit a pH-dependent fluorescence spectrum. Its pKa of approximately 6.97 to 7.0 makes it an ideal probe for monitoring cytosolic pH, which typically ranges from 6.8 to 7.4.[1][2][3] At lower pH, this compound is weakly fluorescent, while its fluorescence intensity increases with rising pH.[1]

The utility of this compound in cellular assays is significantly enhanced by its acetoxymethyl (AM) ester derivative, This compound-AM . This non-polar, cell-permeant form can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting this compound-AM into the polar, membrane-impermeant this compound.[1][2][4] This active form of the dye becomes trapped within the cell, allowing for stable and long-term measurements of pHi. This compound itself has 4-5 negative charges at neutral pH, which further aids in its intracellular retention.[2][5]

The principle of pHi measurement with this compound lies in ratiometric fluorescence spectroscopy . The dye is excited at two different wavelengths, and the ratio of the fluorescence intensities emitted at a single wavelength is calculated. One excitation wavelength is at the isosbestic point (around 440 nm), where the fluorescence is independent of pH. The other excitation is at a pH-sensitive wavelength (around 490 nm). By calculating the ratio of the fluorescence intensities (490 nm / 440 nm), a quantitative measure of pHi can be obtained, which is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[4][6]

Quantitative Data: Spectral Properties of this compound

The following table summarizes the key spectral properties of this compound, which are essential for designing and executing experiments.

PropertyValueNotes
pKa ~6.97 - 7.0Ideal for physiological intracellular pH measurements.
pH-sensitive Excitation Wavelength ~490 nmFluorescence intensity at this excitation increases with pH.
pH-insensitive Excitation Wavelength (Isosbestic Point) ~440 nmFluorescence intensity at this excitation is stable across different pH values.
Emission Wavelength ~535 nmThe emission maximum shows minimal shift with pH changes.[1]
Optimal Measurement Range pH 6.0 - 8.0Provides a sensitive response within this physiological range.[4]

Experimental Protocols

Cell Loading with this compound-AM

This protocol describes the general procedure for loading cells with the cell-permeant this compound-AM.

Materials:

  • This compound-AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Adherent or suspension cells

Procedure:

  • Prepare this compound-AM Stock Solution: Dissolve this compound-AM in DMSO to a stock concentration of 1 to 10 mM. Store the stock solution in aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: Dilute the this compound-AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 2 to 5 µM. The loading buffer should be free of serum and esterases to prevent premature hydrolysis of this compound-AM.

  • Cell Preparation:

    • Adherent Cells: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.

    • Suspension Cells: Harvest cells and resuspend them in the physiological buffer at a density of approximately 10^6 cells/mL.

  • Loading:

    • For adherent cells, remove the culture medium and add the this compound-AM loading buffer.

    • For suspension cells, add the loading buffer to the cell suspension.

  • Incubation: Incubate the cells with the this compound-AM loading buffer for 30 to 60 minutes at 37°C in the dark.[4] Optimal incubation times may vary depending on the cell type.

  • Washing: After incubation, wash the cells three times with the physiological buffer to remove extracellular this compound-AM.[4]

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement: The cells are now loaded with this compound and are ready for fluorescence measurements.

Intracellular pH Calibration

This protocol describes the in situ calibration of the this compound fluorescence ratio to pHi using the ionophore nigericin.

Materials:

  • This compound-loaded cells

  • Calibration Buffer: 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES.[4]

  • Nigericin stock solution (e.g., 10 mM in ethanol)

  • Solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) prepared using the calibration buffer.

Procedure:

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with different pH values (e.g., spanning the expected physiological range).

  • Equilibration: After loading and washing the cells, perfuse them with the calibration buffer containing 10 µM nigericin. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.

  • Fluorescence Measurement: Excite the this compound-loaded cells at the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths and record the emission at ~535 nm for each pH point.

  • Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value. Plot the fluorescence ratio as a function of pH to generate a calibration curve.

  • Determine Experimental pHi: The fluorescence ratios obtained from the experimental cells can then be interpolated onto the calibration curve to determine the intracellular pH.

Visualizations

This compound-AM Loading and Activation Pathway

BCECF_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCECF_AM This compound-AM (Cell-Permeant) BCECF_AM_inside This compound-AM BCECF_AM->BCECF_AM_inside Passive Diffusion membrane This compound This compound (Fluorescent, pH-sensitive, Membrane-Impermeant) BCECF_AM_inside->this compound Cleavage Esterases Intracellular Esterases Esterases->BCECF_AM_inside

Caption: this compound-AM passively enters the cell and is converted to the active this compound.

Ratiometric Measurement Workflow

Ratiometric_Measurement cluster_excitation Excitation cluster_detection Detection cluster_analysis Analysis Excitation_Source Light Source Excitation_490 Ex: 490 nm (pH-sensitive) Excitation_Source->Excitation_490 Excitation_440 Ex: 440 nm (pH-insensitive) Excitation_Source->Excitation_440 BCECF_Cell This compound-loaded Cell Excitation_490->BCECF_Cell Excitation_440->BCECF_Cell Emission_535 Em: 535 nm BCECF_Cell->Emission_535 Detector Detector Emission_535->Detector Ratio Calculate Ratio (F490 / F440) Detector->Ratio pHi Intracellular pH (pHi) Ratio->pHi Calibration Calibration Curve Calibration->pHi Interpolate

References

A Technical Guide to Intracellular pH Measurement Using BCECF

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and methodologies for measuring intracellular pH (pHi) using the fluorescent indicator BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein).

Core Principles of this compound for Intracellular pH Measurement

This compound is a widely used fluorescent dye for measuring intracellular pH due to its sensitivity to pH changes within the physiological range.[1][2] Its acetoxymethyl ester form, this compound-AM, is a cell-permeant molecule that can be readily loaded into live cells.[3][4][5] Once inside the cell, intracellular esterases cleave the AM esters, converting this compound-AM into the membrane-impermeant this compound, effectively trapping it in the cytoplasm.[4][5]

The key to this compound's utility is its pH-dependent fluorescence spectrum. This compound exhibits a dual-excitation spectrum with an isosbestic point around 439-440 nm, where fluorescence intensity is independent of pH.[4][5] Conversely, the fluorescence intensity upon excitation at ~490 nm is highly sensitive to changes in pH.[3][5] By taking the ratio of the fluorescence intensities emitted at a constant wavelength (typically ~535 nm) following excitation at both the pH-sensitive and pH-insensitive wavelengths, a ratiometric measurement of intracellular pH can be obtained.[1][3][5] This ratiometric approach provides a robust measurement that corrects for variations in dye concentration, cell path length, and photobleaching.[1]

The relationship between the fluorescence ratio and pHi follows a sigmoidal curve, which can be calibrated to determine the absolute intracellular pH values. The pKa of this compound is approximately 6.97-6.98, making it an ideal probe for measuring pHi in the physiological range of most mammalian cells (typically pH 6.8-7.4).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for intracellular pH measurement.

ParameterValueReference
pKa~6.97 - 6.98[1][4]
pH-sensitive Excitation Wavelength~490 nm[3][5]
pH-insensitive (Isosbestic) Excitation Wavelength~440 nm[3][5]
Emission Wavelength~535 nm[3][5]
Typical this compound-AM Loading Concentration3 - 5 µM[3][4]
Typical Loading Time30 - 60 minutes[3]
Typical Loading Temperature37°C[3]
Calibration ComponentTypical ConcentrationPurposeReference
Nigericin10 µMA K+/H+ ionophore to equilibrate intracellular and extracellular pH.[3]
Valinomycin10 µMA K+ ionophore to clamp the intracellular K+ concentration to the extracellular concentration.[1][3]
High K+ Buffer130 mM KClTo ensure that the membrane potential is close to zero, allowing nigericin to effectively equilibrate pH.[3]

Experimental Protocols

This compound-AM Loading of Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound-AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound-AM (stock solution in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Probenecid (optional, to inhibit organic anion transporters and reduce dye leakage)

  • Black-walled, clear-bottom microplates suitable for fluorescence measurements

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Loading Solution:

    • Prepare a 2 to 5 µM this compound-AM working solution in HBSS.

    • If using, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM) to the working solution.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the this compound-AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with HBSS to remove extracellular dye.[3]

    • Add fresh HBSS or the desired experimental buffer to the wells.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • Measurement: Proceed with fluorescence measurements using a microplate reader or fluorescence microscope equipped with appropriate filters for this compound.

Intracellular pH Calibration

This protocol describes the in situ calibration of intracellular this compound fluorescence to absolute pH values using the nigericin/high K+ method.

Materials:

  • This compound-loaded cells (from the protocol above)

  • High K+ calibration buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[3]

  • Nigericin (stock solution in ethanol or DMSO)

  • Valinomycin (stock solution in ethanol or DMSO)

Procedure:

  • Prepare Calibration Buffers: Prepare a series of high K+ calibration buffers with precise pH values spanning the expected physiological range.

  • Add Ionophores: Just before use, add nigericin (final concentration 10 µM) and valinomycin (final concentration 10 µM) to each calibration buffer.[1][3]

  • Equilibration and Measurement:

    • Replace the buffer in the wells of the this compound-loaded cells with the first high K+ calibration buffer (e.g., pH 8.5).

    • Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[3]

    • Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

    • Repeat this process for each of the calibration buffers, proceeding from alkaline to acidic pH or vice-versa.

  • Generate Calibration Curve:

    • Calculate the ratio of the fluorescence intensities (e.g., F490/F440) for each known pH value.

    • Plot the fluorescence ratio as a function of pH.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to generate a standard calibration curve.

  • Determine Experimental pHi: The fluorescence ratios obtained from the experimental samples can then be interpolated onto the calibration curve to determine the corresponding intracellular pH values.

Visualizations

This compound-AM Loading and Activation

BCECF_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound-AM This compound-AM Membrane This compound-AM->Membrane Passive Diffusion This compound-AM_in This compound-AM Membrane->this compound-AM_in This compound This compound (Fluorescent & Membrane Impermeant) This compound-AM_in->this compound Hydrolysis Esterases Esterases Esterases->this compound H+ H+ H+->this compound Binding leads to fluorescence change

Caption: this compound-AM loading and activation mechanism in a live cell.

Experimental Workflow for Intracellular pH Measurement

BCECF_Workflow Start Start Plate_Cells Plate Cells in Microplate Start->Plate_Cells Prepare_Loading_Solution Prepare this compound-AM Loading Solution Plate_Cells->Prepare_Loading_Solution Load_Cells Incubate Cells with This compound-AM (30-60 min) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Dye Load_Cells->Wash_Cells De-esterification Allow for Complete De-esterification Wash_Cells->De-esterification Experimental_Treatment Apply Experimental Treatment De-esterification->Experimental_Treatment Measure_Fluorescence Measure Fluorescence (Ex: 490/440 nm, Em: 535 nm) Experimental_Treatment->Measure_Fluorescence Calibration Perform In Situ pH Calibration Measure_Fluorescence->Calibration Analyze_Data Calculate Ratio and Determine pHi Calibration->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for measuring intracellular pH using this compound.

Signaling Pathway: Na+/H+ Exchanger (NHE1) Activity Measurement

NHE1_Pathway cluster_cell Cell NHE1 Na+/H+ Exchanger 1 (NHE1) Na_in Intracellular Na+ NHE1->Na_in H_out Extracellular H+ NHE1->H_out pHi Intracellular pH (Measured by this compound) NHE1->pHi Restores (Increases) H_in Intracellular H+ H_in->NHE1 H_in->pHi Decreases Na_out Extracellular Na+ Na_out->NHE1 pHi->NHE1 Activates Acid_Load Intracellular Acid Load Acid_Load->H_in Increases

Caption: Measurement of Na+/H+ Exchanger 1 (NHE1) activity using this compound.

References

The Core Mechanism of BCECF as a Ratiometric pH Indicator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) as a ratiometric fluorescent indicator for the precise measurement of intracellular pH (pHi). This document details the underlying principles, experimental protocols, and quantitative data essential for its effective application in research and drug development.

Introduction to this compound

This compound is a highly popular fluorescent dye used for measuring intracellular pH within a physiological range of 6.0 to 8.0.[1][2] Its widespread adoption is attributed to several key characteristics:

  • Ratiometric Measurement: this compound allows for ratiometric analysis, a technique that minimizes errors arising from variations in dye concentration, cell path length, and instrument sensitivity.[3][4]

  • Ideal pKa: With a pKa of approximately 6.98, this compound is highly sensitive to pH changes around the typical cytoplasmic pH of most mammalian cells (~6.8–7.4).[5][6][7]

  • Good Cellular Retention: Once inside the cell, the charged form of this compound is well-retained due to its multiple negative charges at neutral pH.[5][8][9]

  • Compatibility: The dye is compatible with common fluorescence instrumentation, including fluorescence microscopes, plate readers, and flow cytometers.[6][10]

The Ratiometric Mechanism of this compound

The ratiometric capability of this compound stems from the pH-dependent shifts in its fluorescence excitation spectrum.[5][8] While the emission spectrum remains relatively constant with a peak around 535 nm, the excitation profile changes significantly with pH.[2][11][12]

At acidic pH, the protonated form of this compound is predominant, exhibiting an excitation maximum at approximately 440 nm.[3][5] As the pH increases, the dye deprotonates, leading to a significant increase in fluorescence intensity when excited at around 490 nm.[3][5] Critically, there is a specific wavelength, known as the isosbestic point , at approximately 439 nm, where the excitation is independent of pH.[4][5][8]

By calculating the ratio of the fluorescence intensity at the pH-sensitive wavelength (~490 nm) to the intensity at the pH-insensitive isosbestic point (~440 nm), a quantitative measure of intracellular pH can be obtained that is independent of the absolute dye concentration.[3][5]

BCECF_Ratiometric_Principle cluster_excitation Excitation cluster_cell Cell cluster_emission Emission cluster_ratio Ratio Calculation Ex490 490 nm (pH-sensitive) This compound This compound Ex490->this compound Ex440 440 nm (pH-insensitive) Ex440->this compound Em535_1 Fluorescence at 535 nm This compound->Em535_1 F(490) Em535_2 Fluorescence at 535 nm This compound->Em535_2 F(440) Ratio Ratio = F(490) / F(440) Em535_1->Ratio Em535_2->Ratio pHi Intracellular pH Ratio->pHi Correlates to

Principle of ratiometric pH measurement with this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound:

ParameterValueReference(s)
pKa~6.98[5][6][7]
pH-sensitive Excitation Wavelength~490-505 nm[5][11][12]
pH-insensitive (Isosbestic) Excitation Wavelength~439-440 nm[4][5][8]
Emission Wavelength~524-535 nm[2][11][12]
Recommended Measurement RangepH 6.0 - 8.0[1][2]

Experimental Protocols

Cell Loading with this compound-AM

For intracellular pH measurements, the cell-permeant acetoxymethyl (AM) ester form of this compound, This compound-AM , is used. This compound-AM is a non-fluorescent and uncharged molecule that can readily diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting it into the fluorescent, membrane-impermeant this compound, which is then trapped within the cytoplasm.[1][3][8]

BCECF_AM_Loading cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) BCECF_AM_ext This compound-AM (non-fluorescent, membrane-permeant) Cell_Membrane BCECF_AM_ext->Cell_Membrane Diffusion BCECF_AM_int This compound-AM Esterases Intracellular Esterases BCECF_AM_int->Esterases Cleavage of AM esters BCECF_int This compound (fluorescent, membrane-impermeant) Esterases->BCECF_int Cell_Membrane->BCECF_AM_int

Cell loading and activation of this compound-AM.

Materials:

  • This compound-AM (2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

Protocol:

  • Prepare this compound-AM Stock Solution: Prepare a 2 to 20 mM stock solution of this compound-AM in anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[13]

  • Prepare Loading Solution: On the day of the experiment, dilute the this compound-AM stock solution to a final working concentration of 3-5 µM in a suitable buffer like HHBS or PBS.[1][13]

  • Cell Loading:

    • For adherent cells, plate them overnight in a suitable culture vessel (e.g., 96-well plate).[13]

    • Remove the culture medium and add the this compound-AM loading solution to the cells.[13]

    • Incubate for 30-60 minutes at 37°C in the dark.[1][13]

  • Washing: After incubation, wash the cells three times with the buffer to remove any extracellular dye.[1]

  • Ready for Measurement: The cells are now loaded with this compound and ready for fluorescence measurements.

Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated. This is typically achieved by using a combination of ionophores to equilibrate the intracellular and extracellular pH.

Materials:

  • This compound-loaded cells

  • Calibration Buffer: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES.[1]

  • Nigericin (a K+/H+ ionophore)

  • Valinomycin (a K+ ionophore)

  • Solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5)

Protocol:

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with different known pH values (e.g., from 6.5 to 8.5).[1] Add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to each calibration buffer to clamp the intracellular pH to the extracellular pH.[1]

  • Incubate with Calibration Buffers: Incubate the this compound-loaded cells with each of the calibration buffers for approximately 10 minutes.[1]

  • Measure Fluorescence Ratios: For each known pH, measure the fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths.

  • Generate Calibration Curve: Plot the ratio of the fluorescence intensities (F490/F440) against the corresponding pH values.[1] The resulting curve should be sigmoidal and can be fitted using the Henderson-Hasselbalch equation.[1]

  • Determine Unknown pHi: Measure the fluorescence ratio of your experimental samples and use the calibration curve to determine the corresponding intracellular pH.[1]

Calibration_Workflow Start This compound-Loaded Cells Incubate_pH6_5 Incubate with Calibration Buffer (pH 6.5) + Nigericin/Valinomycin Start->Incubate_pH6_5 Incubate_pH7_0 Incubate with Calibration Buffer (pH 7.0) + Nigericin/Valinomycin Start->Incubate_pH7_0 Incubate_pH7_5 Incubate with Calibration Buffer (pH 7.5) + Nigericin/Valinomycin Start->Incubate_pH7_5 Incubate_pH8_0 Incubate with Calibration Buffer (pH 8.0) + Nigericin/Valinomycin Start->Incubate_pH8_0 Measure_pH6_5 Measure F490/F440 Ratio Incubate_pH6_5->Measure_pH6_5 Plot_Curve Plot Ratio vs. pH to Generate Calibration Curve Measure_pH6_5->Plot_Curve Measure_pH7_0 Measure F490/F440 Ratio Incubate_pH7_0->Measure_pH7_0 Measure_pH7_0->Plot_Curve Measure_pH7_5 Measure F490/F440 Ratio Incubate_pH7_5->Measure_pH7_5 Measure_pH7_5->Plot_Curve Measure_pH8_0 Measure F490/F440 Ratio Incubate_pH8_0->Measure_pH8_0 Measure_pH8_0->Plot_Curve Determine_pHi Determine Unknown pHi from Experimental Ratio Plot_Curve->Determine_pHi

Experimental workflow for intracellular pH calibration.

Conclusion

This compound remains a cornerstone for the ratiometric measurement of intracellular pH due to its favorable spectral properties, appropriate pKa, and robust performance. By understanding the core principles of its dual-excitation ratiometric mechanism and adhering to meticulous experimental protocols for cell loading and calibration, researchers can obtain accurate and reliable data on intracellular pH dynamics, which is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutics.

References

An In-depth Technical Guide to the Fluorescence Properties of BCECF Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), a widely used fluorescent indicator for the ratiometric measurement of intracellular pH (pHi).

Core Fluorescence Properties of this compound

This compound is the most widely used fluorescent dye for measuring pHi due to its pKa being close to physiological pH, a pH-dependent excitation spectrum, and excellent intracellular retention.[1][2] Once its cell-permeant acetoxymethyl ester form (this compound-AM) enters a cell, intracellular esterases cleave the AM groups, trapping the now-impermeant, polyanionic this compound dye in the cytoplasm.[1][2]

The key principle behind this compound's utility is its dual-excitation ratiometric nature. The fluorescence intensity when excited at ~490-505 nm is highly sensitive to pH, increasing with alkalinity. In contrast, the fluorescence intensity at its isosbestic point (~439-440 nm) is insensitive to pH changes. By calculating the ratio of the fluorescence emission intensities from these two excitation wavelengths, a precise and internally controlled measurement of pHi can be obtained. This ratiometric approach corrects for artifacts such as variable dye concentration, cell path length, and photobleaching.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound free acid.

Table 1: Spectral Properties of this compound

ParameterValueNotes
pH-sensitive Excitation Max ~505 nmIntensity increases with increasing pH.
Isosbestic Excitation Point ~439 nmExcitation at this wavelength is pH-insensitive.
Recommended Ratiometric Excitations 490 nm / 440 nmA common and effective wavelength pair for ratiometry.
Emission Maximum ~535 nmThe emission wavelength is largely stable across the physiological pH range.

Table 2: Physicochemical Properties of this compound

ParameterValueNotes
pKa ~6.97 - 7.0Ideal for measuring pH changes within the typical physiological range of 6.8–7.4.[1]
Molecular Weight 520.44 g/mol For the free acid form.
Fluorescence Quantum Yield Not widely reportedThis value is dependent on environmental factors such as pH and viscosity.
Photostability ModerateProlonged, intense excitation can lead to photobleaching and a decline in the apparent pHi reading, suggesting a change in the dye's pH sensitivity. Ratiometric measurements help to mitigate some effects of photobleaching.

Mandatory Visualizations

Principle of Ratiometric pH Measurement

The diagram below illustrates the core concept of how this compound is used to measure intracellular pH. The dye is excited at two different wavelengths, one that is pH-sensitive and one that is not (the isosbestic point). The ratio of the resulting emission intensities provides a quantitative measure of pH.

G cluster_excitation Excitation Light Source cluster_cell Cell cluster_detection Detection Ex490 490 nm Light (pH-Sensitive) This compound Intracellular this compound Ex490->this compound Excites Dye Ex440 440 nm Light (Isosbestic) Ex440->this compound Excites Dye Emission Emission at 535 nm This compound->Emission Fluoresces Ratio Calculate Ratio (F490 / F440) Emission->Ratio pHi Determine pHi Ratio->pHi

Principle of ratiometric pH measurement with this compound.
Signaling Pathway: EGF-Induced Intracellular Alkalinization

A classic application of this compound is to monitor changes in pHi following growth factor stimulation. Epidermal Growth Factor (EGF) binding to its receptor (EGFR) initiates a signaling cascade that activates the Na+/H+ exchanger (NHE1), leading to an influx of Na+ and an efflux of H+, which causes a rapid increase in intracellular pH.[1]

G cluster_membrane Plasma Membrane EGFR EGFR Cascade Signaling Cascade EGFR->Cascade 2. Activates NHE1 Na+/H+ Exchanger (NHE1) pHi Intracellular pH Increases NHE1->pHi 4. H+ Efflux EGF EGF EGF->EGFR 1. Binds Cascade->NHE1 3. Phosphorylates & Activates

EGF signaling pathway leading to pHi increase.
Experimental Workflow: Intracellular pH Measurement

The following diagram outlines the typical workflow for loading cells with this compound-AM, performing an experiment (e.g., growth factor stimulation), and calibrating the fluorescence ratio to absolute pH values.

G prep 1. Prepare Cell Culture load 2. Load Cells with This compound-AM prep->load wash 3. Wash to Remove External Dye load->wash measure 4. Measure Baseline Ratiometric Fluorescence wash->measure stimulate 5. Add Stimulus (e.g., EGF) measure->stimulate record 6. Record Fluorescence Ratio Change stimulate->record calibrate 7. Calibrate with Nigericin/K+ Buffers record->calibrate Post-Experiment analyze 8. Convert Ratio to pHi calibrate->analyze

References

An In-depth Technical Guide to BCECF: Discovery, Development, and Application in Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter tightly regulated within the cell, influencing a vast array of physiological processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi in living cells is therefore paramount to understanding cellular function in both health and disease. Since its introduction in 1982 by Rink, Tsien, and Pozzan, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has emerged as the most widely used fluorescent indicator for monitoring pHi.[1][2][3] Its popularity stems from a combination of favorable characteristics, including a pKa near physiological pH, high sensitivity, and the ability to be loaded into intact cells non-invasively. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of this compound, with a focus on providing researchers with the detailed information necessary for its successful implementation in experimental settings.

Discovery and Historical Development

The development of this compound was a landmark achievement in the field of cell physiology, enabling for the first time the convenient and accurate measurement of pHi in small, intact cells.

The Genesis of a pH-sensitive Probe

Prior to the 1980s, methods for measuring pHi were largely invasive and not suitable for dynamic measurements in small cells. These included the use of pH-sensitive microelectrodes and the distribution of weak acids or bases. Recognizing these limitations, Roger Tsien and his colleagues sought to develop a fluorescent pH indicator that could be trapped within the cytoplasm and provide a continuous, real-time readout of pHi.

Their work culminated in the 1982 publication in the Journal of Cell Biology, which introduced a novel, highly fluorescent pH indicator: this compound.[4] This new molecule was a derivative of fluorescein, modified with four to five negative charges at physiological pH, a key feature that ensured its retention within the cytoplasm.[1][2]

The Advent of Ratiometric Measurement

A crucial innovation associated with this compound was the implementation of ratiometric measurements. This compound exhibits a pH-dependent shift in its excitation spectrum, with an isosbestic point around 439 nm where the fluorescence is independent of pH.[5] By measuring the ratio of fluorescence intensity at a pH-sensitive wavelength (e.g., 490 nm) to the intensity at the isosbestic point, a precise determination of pHi can be made that is independent of dye concentration, path length, and instrument efficiency. This ratiometric approach significantly improved the accuracy and reliability of intracellular pH measurements.

Evolution with Technology: Flow Cytometry and Confocal Microscopy

The widespread adoption of this compound was further propelled by advancements in instrumentation. The absorption maximum of the basic form of this compound is close to the 488 nm laser line commonly used in flow cytometers and confocal microscopes, making it an ideal probe for these high-throughput and high-resolution techniques.[1]

  • Flow Cytometry: The use of this compound in flow cytometry enabled the rapid, quantitative analysis of pHi in large populations of cells. This allowed researchers to study the distribution of pHi within a cell population and to identify subpopulations with distinct pH regulatory characteristics. Early applications in the 1990s demonstrated the utility of this compound with flow cytometry for monitoring pHi changes in cultured cells, such as murine hybridomas and chick embryo fibroblasts.

  • Confocal Microscopy: The advent of confocal microscopy provided the ability to visualize pHi with subcellular resolution. By loading cells with this compound, researchers could generate detailed maps of pH gradients within different cellular compartments, providing unprecedented insights into the spatial organization of pH regulation.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueReference(s)
pKa ~7.0[1]
Excitation Maximum ~505 nm (pH-sensitive), ~439 nm (isosbestic)[5][6]
Emission Maximum ~535 nm[5][6]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) Not explicitly reported for this compound. The parent compound, fluorescein, has a quantum yield of 0.93 in basic aqueous solution.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in intracellular pH measurements.

Synthesis of this compound
Cell Loading with this compound-AM

For most applications, this compound is introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form, this compound-AM. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant this compound in the cytoplasm.

Materials:

  • This compound-AM (handle with care as it is sensitive to moisture)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell suspension or adherent cells on coverslips

Protocol:

  • Prepare a this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare a Loading Solution: Immediately before use, dilute the this compound-AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Loading:

    • For cell suspensions: Add the loading solution to the cell suspension (e.g., 10^6 cells/mL) and incubate for 30-60 minutes at 37°C.

    • For adherent cells: Remove the culture medium and replace it with the loading solution. Incubate for 30-60 minutes at 37°C.

  • Wash: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular this compound-AM.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

Intracellular pH Calibration

To convert the measured fluorescence ratio into an absolute pHi value, an in situ calibration is essential. The most common method utilizes the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.

Materials:

  • This compound-loaded cells

  • High-potassium calibration buffers of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) containing ~120-140 mM KCl.

  • Nigericin stock solution (e.g., 10 mM in ethanol)

Protocol:

  • Prepare Calibration Buffers: Prepare a series of high-potassium buffers with different, precisely measured pH values covering the expected physiological range.

  • Equilibrate Cells: Perfuse the this compound-loaded cells with the first high-potassium calibration buffer containing a final concentration of 5-10 µM nigericin.

  • Record Fluorescence Ratio: Once the fluorescence ratio has stabilized (typically within 5-10 minutes), record the fluorescence intensities at the pH-sensitive and isosbestic wavelengths.

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers.

  • Generate a Calibration Curve: Plot the recorded fluorescence ratios against the corresponding extracellular pH values. This curve can then be used to convert the experimental fluorescence ratios from your samples into intracellular pH values.

Visualizing Workflows and Pathways

This compound-AM Loading and Activation Pathway

BCECF_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) This compound-AM This compound-AM Passive Diffusion This compound-AM->Passive Diffusion This compound-AM_inside This compound-AM Passive Diffusion->this compound-AM_inside This compound This compound This compound-AM_inside->this compound Hydrolysis Esterases Esterases Esterases->this compound-AM_inside catalyzes Fluorescence Fluorescence This compound->Fluorescence pH-dependent Excitation

Caption: Workflow of this compound-AM loading and activation within a cell.

Ratiometric pH Measurement Workflow

Ratiometric_Measurement BCECF_loaded_cell This compound-Loaded Cell Excitation_490 Excite at 490 nm (pH-sensitive) BCECF_loaded_cell->Excitation_490 Excitation_440 Excite at 440 nm (Isosbestic) BCECF_loaded_cell->Excitation_440 Emission_535_490 Measure Emission at 535 nm (I_490) Excitation_490->Emission_535_490 Emission_535_440 Measure Emission at 535 nm (I_440) Excitation_440->Emission_535_440 Calculate_Ratio Calculate Ratio (I_490 / I_440) Emission_535_490->Calculate_Ratio Emission_535_440->Calculate_Ratio Calibration_Curve Apply to Calibration Curve Calculate_Ratio->Calibration_Curve Intracellular_pH Determine Intracellular pH Calibration_Curve->Intracellular_pH

Caption: Logical workflow for ratiometric intracellular pH measurement.

Signaling Pathway Influencing Intracellular pH

pH_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates via DAG NHE1 Na+/H+ Exchanger 1 (NHE1) PKC->NHE1 phosphorylates & activates H_out H+ Efflux NHE1->H_out pHi_increase Intracellular pH Increase H_out->pHi_increase

Caption: A simplified signaling pathway leading to intracellular alkalinization.

Conclusion

This compound has undeniably revolutionized the study of intracellular pH. Its robust properties and adaptability to various platforms have made it an indispensable tool for researchers across numerous disciplines. From its initial discovery to its current widespread use in high-throughput and high-resolution imaging, the story of this compound is a testament to the power of innovative chemical biology in advancing our understanding of fundamental cellular processes. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful fluorescent indicator in their own investigations, continuing the legacy of discovery that began with its inception.

References

An In-depth Technical Guide to Measuring Cytoplasmic pH in Live Cells Using BCECF

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) for the ratiometric measurement of cytoplasmic pH (pHi) in live cells. It is intended for researchers, scientists, and drug development professionals seeking detailed methodologies and a thorough understanding of the underlying principles.

Core Principles of this compound-based pH Measurement

This compound has become the most widely used fluorescent indicator for measuring pHi due to its ideal pKa of approximately 6.97-7.0, which offers high sensitivity within the typical physiological cytoplasmic pH range of 6.8 to 7.4.[1][2][3][4] The methodology relies on the acetoxymethyl (AM) ester form of the dye, this compound-AM, a non-polar, membrane-permeant molecule that readily diffuses across the cell membrane into the cytoplasm.[1][5][6]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the polar, cell-impermeant this compound.[1] This process not only traps the fluorescent indicator within the cytoplasm but also activates its pH-sensitive fluorescence.[1][3] this compound possesses 4-5 negative charges at neutral pH, which significantly hinders its leakage out of the cell.[2][3]

BCECF_Loading_and_Activation cluster_extracellular Extracellular Space cluster_membrane cluster_cytoplasm Cytoplasm BCECF_AM_ext This compound-AM (Membrane-Permeant) BCECF_AM_ext->mem Passive Diffusion BCECF_AM_int This compound-AM mem->BCECF_AM_int Esterases Intracellular Esterases BCECF_AM_int->Esterases Hydrolysis BCECF_int This compound (Fluorescent, Trapped) Esterases->BCECF_int Activation

This compound-AM loading, intracellular hydrolysis, and activation.

The key advantage of this compound is its suitability for ratiometric measurements.[6] The dye exhibits a pH-dependent fluorescence intensity when excited at ~490 nm, while showing minimal pH dependence when excited at its isosbestic point, ~440 nm.[2][5][7] By calculating the ratio of the fluorescence emission (~535 nm) from these two excitation wavelengths (Ratio = F490/F440), one can determine the pH in a manner that is independent of dye concentration, cell path length, and instrument efficiency.[6][8]

Ratiometric_Measurement cluster_excitation Excitation Light Source cluster_detection Detector Ex490 490 nm (pH-sensitive) This compound Intracellular this compound Ex490->this compound Ex440 440 nm (Isosbestic, pH-insensitive) Ex440->this compound Emission Emission Filter ~535 nm This compound->Emission Ratio Calculate Ratio (F490 / F440) Emission->Ratio pH_Value Determine pH Ratio->pH_Value via Calibration Curve

Principle of dual-excitation ratiometric pH measurement.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound.

Table 1: Spectral Properties of this compound

Parameter Wavelength/Value Notes
pH-Sensitive Excitation ~490 nm (also 485, 488, 505 nm reported) Fluorescence intensity increases with pH.[2][5][8]
pH-Insensitive Excitation (Isosbestic Point) ~440 nm (also 395, 439, 450 nm reported) Fluorescence intensity is stable across the physiological pH range.[2][5][9]
Fluorescence Emission Maximum ~530-535 nm Collected for both excitation wavelengths.[5][6][10]

| pKa | 6.97 - 7.0 | Ideal for measuring pH in the physiological range of 6.5-7.5.[1][2][3] |

Table 2: Typical Experimental Parameters

Parameter Recommended Value Notes
This compound-AM Stock Solution 1-5 mM in anhydrous DMSO Prepare fresh and protect from moisture.[2][5][11]
This compound-AM Loading Concentration 3-5 µM Final concentration in cell culture medium or buffer.[5][9]
Cell Loading Time 30-60 minutes At 37°C in the dark.[5][9]
In Situ Calibration K+ Concentration 105-150 mM To clamp the membrane potential.[5][12]
Nigericin Concentration (for calibration) 10 µM A K+/H+ ionophore to equilibrate pHi with external pH.[5][12]

| Valinomycin Concentration (optional) | 10 µM | A K+ ionophore sometimes used with nigericin.[5] |

Detailed Experimental Protocols

Accurate pHi measurement requires careful cell handling, dye loading, and a robust in situ calibration.

Protocol 1: Cell Loading with this compound-AM

This protocol describes the steps to load live cells with the this compound-AM ester.

  • Stock Solution Preparation : Prepare a 1 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.[11] Aliquot into small volumes to avoid repeated freeze-thaw cycles and moisture contamination.[7] Store at -20°C.

  • Working Solution Preparation : On the day of the experiment, thaw an aliquot of the this compound-AM stock solution. Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4). Dilute the stock solution into the loading buffer to a final concentration of 3-5 µM.[5]

    • Optional: For cells with poor dye loading, 0.02% Pluronic® F-127 can be added to the working solution to aid solubilization.[13]

    • Optional: To prevent dye leakage after loading, the anion transport inhibitor probenecid (1-2.5 mM) can be included in subsequent buffers.[13][14]

  • Cell Loading :

    • For adherent cells, remove the culture medium and wash once with the loading buffer.

    • Add the this compound-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark to prevent photobleaching.[5][9]

    • For suspension cells, pellet the cells, resuspend in the working solution, and incubate under the same conditions.[11]

  • Washing : After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[5]

  • De-esterification : Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[5] The cells are now ready for pH measurement.

Protocol 2: In Situ pH Calibration

An in situ calibration is mandatory for each experiment to convert fluorescence ratios into absolute pH values.[7] The nigericin/high-K+ method is most common.[5][12]

  • Prepare Calibration Buffers : Prepare a series of high-K+ calibration buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[5] Adjust the pH of each buffer to a specific value (e.g., 6.5, 7.0, 7.5, 8.0) using NaOH or HCl.[5]

  • Equilibrate pHi and External pH : After experimental measurements are complete on this compound-loaded cells, perfuse the cells with the high-K+ calibration buffer containing 10 µM nigericin.[5][12] This ionophore equilibrates the intracellular K+ and H+ concentrations with the extracellular environment, forcing pHi to match the external pH.

  • Generate Calibration Curve :

    • Sequentially expose the cells to each calibration buffer (from acidic to basic or vice versa), allowing 5 minutes for equilibration at each step.[7]

    • At each pH point, measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and calculate the ratio.

    • Plot the measured ratios (F490/F440) against the known external pH values to generate a calibration curve.

    • Fit the data to the Henderson-Hasselbalch equation to determine the parameters for converting experimental ratios to pHi.[3]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration Prep_Stock Prepare 1mM this compound-AM Stock in DMSO Prep_Work Dilute to 3-5µM Working Solution Prep_Stock->Prep_Work Load_Cells Load Cells with Working Solution (30-60 min, 37°C) Prep_Work->Load_Cells Wash_Cells Wash 2-3x to Remove Extracellular Dye Load_Cells->Wash_Cells Deesterify Incubate for De-esterification (15-30 min) Wash_Cells->Deesterify Measure Measure F490/F440 Ratio During Experiment Deesterify->Measure Add_Nigericin Add High-K+ Buffer with 10µM Nigericin Measure->Add_Nigericin Set_pH Sequentially Expose to Buffers of Known pH Add_Nigericin->Set_pH Measure_Calib Measure F490/F440 Ratio at Each pH Point Set_pH->Measure_Calib Plot_Curve Plot Ratio vs. pH to Create Calibration Curve Measure_Calib->Plot_Curve

Overall experimental workflow for pHi measurement with this compound.

Common Challenges and Troubleshooting

Successful pHi measurement requires awareness of potential pitfalls. The table below outlines common issues and their solutions.

Table 3: Troubleshooting Guide for this compound Measurements

Issue Potential Cause(s) Recommended Solution(s)
Low Fluorescence Signal Incomplete hydrolysis of AM ester.Poor dye loading.Low esterase activity in the cell type. Increase de-esterification time post-loading.[5]Increase dye concentration or loading time.Use Pluronic® F-127 to improve dye solubility.[13]
High Background/Dye Leakage Incomplete removal of extracellular dye.Active export of this compound by organic anion transporters. Ensure thorough washing after loading.[5]Perform measurements in a dye-free medium.Include probenecid (1-2.5 mM) in the buffer to inhibit transporters.[13][14]
Photobleaching/Phototoxicity Excessive light exposure from the microscope. Minimize light exposure; use neutral density filters.[7]Use the lowest possible excitation intensity and shortest exposure times.Reduce the frequency of image acquisition.[14]
Inaccurate pH Readings Incorrect or unstable calibration.Dye compartmentalization in organelles. Perform an in situ calibration for every experiment.[7]Use fresh, high-quality calibration buffers.[15]Verify that the high-K+ concentration used is appropriate for the cell type, as incorrect levels can introduce errors.[16]

| Signal Drifting | Dye leakage.Temperature fluctuations. | Use probenecid to prevent leakage.[14]Use a temperature-controlled stage to maintain a stable temperature.[15] |

References

Methodological & Application

Measuring Intracellular pH in Mammalian Cells Using BCECF-AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for measuring intracellular pH (pHi) in mammalian cells using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). This compound-AM is a cell-permeant dye that is widely used for its sensitivity in the physiological pH range.[1][2]

Principle and Mechanism of Action

This compound-AM is a non-fluorescent and membrane-permeable derivative of the pH-sensitive fluorescent dye, this compound.[3][4] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the membrane-impermeable, fluorescent this compound.[1][2][5] The fluorescence intensity of this compound is pH-dependent, with a pKa of approximately 6.98, making it an ideal probe for measuring pHi within the physiological range of 6.0 to 8.0.[1][2] Ratiometric measurements, comparing the fluorescence intensity at two different excitation wavelengths (typically 490 nm and 440 nm) while monitoring emission at a single wavelength (around 535 nm), allow for accurate and stable pHi determination that is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[1][5]

BCECF_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BCECF_AM This compound-AM (non-fluorescent, membrane-permeable) BCECF_AM_inside This compound-AM BCECF_AM->BCECF_AM_inside Passive Diffusion This compound This compound (fluorescent, membrane-impermeable) BCECF_AM_inside->this compound Cleavage Esterases Intracellular Esterases Fluorescence pH-dependent Fluorescence (Ex: 490/440 nm, Em: 535 nm) This compound->Fluorescence H_ion H+ H_ion->this compound Modulates

Caption: Mechanism of this compound-AM action in mammalian cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful this compound-AM loading protocol, compiled from various sources.

ParameterRecommended Range/ValueNotes
This compound-AM Stock Solution 1-20 mM in anhydrous DMSOPrepare fresh or store desiccated at -20°C.[4][6][7]
Working Concentration 2-50 µM in buffer (e.g., HBSS, PBS)Optimal concentration is cell-type dependent.[1][7]
Incubation Temperature Room Temperature to 37°C37°C is common, but lower temperatures may reduce compartmentalization.[4]
Incubation Time 15-60 minutesOptimal time depends on cell type and temperature.[1][4]
De-esterification Time 15 minutesAllows for complete cleavage of AM esters by intracellular esterases.[1]
Excitation Wavelengths 490 nm (pH-sensitive) and 440 nm (isosbestic point)For ratiometric measurements.[1][5]
Emission Wavelength ~535 nm[1][5]
Optional: Pluronic® F-127 0.02% (final concentration) in working solutionA non-ionic detergent that can aid in dye solubilization.[7]
Optional: Probenecid 0.5-1 mM (final concentration) in working solutionAn organic anion-transport inhibitor to reduce dye leakage.[7]

Experimental Protocols

This section provides a detailed methodology for loading mammalian cells with this compound-AM and preparing them for fluorescence-based intracellular pH measurement.

Reagent Preparation
  • This compound-AM Stock Solution (1 mM): Dissolve 1 mg of this compound-AM in approximately 1.22 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Alternatively, phosphate-buffered saline (PBS) can be used.[1]

  • This compound-AM Working Solution (5 µM): On the day of the experiment, dilute the 1 mM this compound-AM stock solution into the loading buffer to a final concentration of 5 µM. For example, add 5 µL of 1 mM this compound-AM stock solution to 1 mL of loading buffer. It is crucial to vortex the solution immediately after adding the stock to ensure proper dispersion. Note: The optimal working concentration may need to be determined empirically for your specific cell type and experimental conditions and can range from 2-50 µM.[7]

  • (Optional) Pluronic® F-127 (10% w/v stock): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle heating and vortexing. To use, add to the this compound-AM working solution to a final concentration of 0.02%.

  • (Optional) Probenecid (100 mM stock): Prepare a stock solution in a suitable solvent (e.g., 1N NaOH and then adjust pH with HCl). To use, add to the this compound-AM working solution to a final concentration of 0.5-1 mM.

Cell Loading Protocol

This protocol is suitable for both adherent and suspension cells.

  • Cell Preparation:

    • Adherent Cells: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate, coverslips) and allow them to adhere overnight.

    • Suspension Cells: Harvest cells and wash them once with the loading buffer. Resuspend the cells in the loading buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Remove Culture Medium: For adherent cells, aspirate the culture medium. For suspension cells, pellet the cells and remove the supernatant.

  • Add this compound-AM Working Solution: Add the prepared this compound-AM working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[1] The optimal incubation time should be determined for each cell line to ensure adequate dye loading without causing cytotoxicity.

  • Wash Cells: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular dye.[1][4]

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 15 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.[1]

  • Measurement: The cells are now ready for intracellular pH measurement using a fluorescence microscope, plate reader, or flow cytometer.

BCECF_AM_Workflow Start Start Prepare_Cells Prepare Mammalian Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Working_Solution Prepare this compound-AM Working Solution (2-50 µM) Start->Prepare_Working_Solution Load_Dye Incubate Cells with This compound-AM Working Solution (15-60 min, 37°C) Prepare_Cells->Load_Dye Prepare_Working_Solution->Load_Dye Wash Wash Cells 2-3x with Fresh Buffer Load_Dye->Wash Deesterify Incubate in Fresh Buffer (15 min, 37°C) for De-esterification Wash->Deesterify Measure Measure Fluorescence (Ex: 490/440 nm, Em: 535 nm) Deesterify->Measure End End Measure->End

Caption: Experimental workflow for this compound-AM loading.

Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically done using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.

  • Calibration Buffer Preparation: Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) and adjust aliquots to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[1]

  • Add Ionophores: To each pH-adjusted buffer, add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM).[1] Valinomycin is used to clamp the membrane potential at zero.

  • Cell Treatment: After loading the cells with this compound-AM as described above, replace the loading buffer with the different pH calibration buffers.

  • Incubation: Incubate for 5-10 minutes to allow for pH equilibration.

  • Measurement: Measure the fluorescence ratio (490 nm / 440 nm) for each known pH value.

  • Generate Calibration Curve: Plot the fluorescence ratio as a function of pH. This curve can then be used to determine the pHi of experimental samples from their measured fluorescence ratios.

Considerations and Troubleshooting

  • Cytotoxicity: At high concentrations or with prolonged incubation times, this compound-AM can be cytotoxic. It is advisable to perform a viability assay (e.g., trypan blue exclusion) to determine the optimal loading conditions for your cell type.

  • Dye Leakage: The anionic form of this compound can be actively transported out of some cell types by organic anion transporters. The use of probenecid can help to reduce this leakage.[7]

  • Compartmentalization: In some cases, this compound may accumulate in intracellular organelles. This can be assessed by fluorescence microscopy. Loading at a lower temperature (e.g., room temperature) may minimize this effect.[4]

  • Photobleaching: Minimize exposure of the dye to excitation light to prevent photobleaching, which can affect the accuracy of measurements.

  • Hydrolysis of this compound-AM: this compound-AM is sensitive to moisture. Ensure that DMSO is anhydrous and store stock solutions properly to prevent hydrolysis. The color of the DMSO stock solution can be an indicator of hydrolysis, changing from pale yellow to dark orange upon decomposition.[8]

References

Using BCECF for Intracellular pH Analysis in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, signal transduction, and multidrug resistance.[1] The ability to accurately measure pHi in living cells is therefore essential for a wide range of biological research and drug development applications. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a fluorescent dye that has become the most widely used indicator for measuring pHi.[1][2] Its acetoxymethyl ester form, this compound-AM, is a cell-permeant, non-fluorescent compound that readily loads into cells. Once inside, intracellular esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant this compound in the cytoplasm.[1][2][3]

This compound is a dual-excitation ratiometric pH indicator, which is a key advantage for quantitative measurements.[4][5] Its fluorescence emission intensity at approximately 535 nm is pH-dependent when excited at ~490 nm, while it is largely pH-independent (isosbestic point) when excited at ~440 nm.[3][4][5] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, a precise and stable measurement of pHi can be obtained that is largely independent of cell size, dye concentration, and instrument fluctuations. With a pKa of approximately 6.97-7.0, this compound is ideally suited for measuring pH changes within the physiological range of most mammalian cells (~pH 6.8–7.4).[1][2][3][4][6][7] This application note provides detailed protocols for using this compound-AM in flow cytometry to measure and quantify intracellular pH.

Quantitative Data Summary

The following table summarizes the key properties of the this compound fluorescent probe for easy reference.

PropertyValueReferences
pKa ~6.97 - 7.0[1][2][3][4][6][7]
pH-sensitive Excitation Wavelength ~490-505 nm[2][4][5][7][8]
pH-insensitive (Isosbestic) Excitation Wavelength ~439-440 nm[2][3][4][5]
Emission Wavelength ~520-535 nm[2][4][7][8]
Recommended Loading Concentration 1 - 10 µM[8][9]
Solvent for Stock Solution Anhydrous DMSO[3][4]

Experimental Protocols

Materials and Reagents
  • This compound-AM (e.g., from Thermo Fisher Scientific, Biotium, or Cayman Chemical)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • HEPES-buffered saline (or other appropriate physiological buffer)

  • Cell culture medium

  • Suspension cells or adherent cells to be detached

  • Fetal Bovine Serum (FBS)

  • Nigericin (a K+/H+ ionophore)

  • Valinomycin (a K+ ionophore, optional but recommended)

  • High-potassium calibration buffers (pH range from ~6.0 to 8.0)

  • Flow cytometer with 488 nm and preferably a violet (~440 nm) or UV laser line, and appropriate emission filters (e.g., FITC channel, ~530/30 nm).

Protocol 1: Staining Cells with this compound-AM
  • Prepare this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot into small volumes and store at -20°C, protected from light and moisture.[3][4]

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash once with warm (37°C) physiological buffer (e.g., HEPES-buffered saline). Resuspend the cell pellet in the same buffer to a concentration of 1-5 x 10^6 cells/mL.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells by centrifugation and resuspend in warm physiological buffer to a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading: Add the this compound-AM stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[8][9]

  • Washing: After incubation, wash the cells twice with ice-cold physiological buffer to remove extracellular dye. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C between washes.

  • Resuspension: Resuspend the final cell pellet in the desired buffer for analysis. Keep the cells on ice and protected from light until analysis by flow cytometry.

Protocol 2: Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using ionophores in high-potassium buffers of known pH.[10]

  • Prepare High-Potassium Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 120-140 mM KCl) and varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0). Use appropriate buffering agents to maintain the desired pH (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH).

  • Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol or DMSO) and optionally valinomycin (e.g., 10 mM in DMSO).

  • Stain Cells: Stain a master population of cells with this compound-AM as described in Protocol 1.

  • Aliquot and Equilibrate: Aliquot the stained cell suspension into separate tubes, one for each calibration buffer pH point.

  • Add Ionophores: Add nigericin (final concentration 5-10 µM) and valinomycin (final concentration 5-10 µM) to each tube of cells in the corresponding calibration buffer.[11][12] The combination of these ionophores clamps the intracellular pH to the extracellular pH.

  • Incubate: Incubate the cells for 5-10 minutes at room temperature or 37°C to allow for pH equilibration.

  • Analyze by Flow Cytometry: Acquire data for each calibration point on the flow cytometer, measuring the fluorescence emission at ~535 nm from both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) excitation wavelengths.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • For dual-excitation ratiometric measurement, a flow cytometer with two excitation lasers (e.g., a blue laser at 488 nm and a violet laser at 440 nm or a UV laser) is ideal.

    • Set up two fluorescence detectors to collect the emission at ~535 nm, one for each excitation wavelength.

    • If a dual-laser system is unavailable, some flow cytometers can perform single-excitation ratiometric analysis by measuring emission at two different wavelengths, though this is less common for this compound.[3] Alternatively, changes in pHi can be monitored by the change in fluorescence intensity from a single excitation (488 nm), but this is not a true ratiometric measurement and is more prone to artifacts.

  • Data Acquisition:

    • Acquire data for the experimental samples and the calibration curve samples.

    • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • For each gated event, record the fluorescence intensity from the two emission channels.

  • Data Analysis:

    • For each cell, calculate the ratio of the fluorescence intensity from the pH-sensitive excitation to the fluorescence intensity from the pH-insensitive excitation (e.g., Ratio = F490/F440).

    • Calibration Curve: Plot the mean fluorescence ratio for each calibration point against the corresponding buffer pH. Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the calibration curve.

    • Determine pHi of Samples: Use the calibration curve to convert the fluorescence ratios of your experimental samples into absolute intracellular pH values.

Visualizations

Mechanism of this compound-AM Action

BCECF_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) BCECF_AM This compound-AM (Cell-Permeant, Non-fluorescent) This compound This compound (Cell-Impermeant, Fluorescent) BCECF_AM->this compound Diffusion across cell membrane Esterases Intracellular Esterases Esterases->this compound Cleavage of AM esters

Caption: Mechanism of this compound-AM loading and activation within a cell.

Experimental Workflow for pHi Measurement

Workflow A 1. Cell Preparation (Harvest and Wash) B 2. This compound-AM Loading (30-60 min at 37°C) A->B C 3. Wash Cells (Remove extracellular dye) B->C D 4. Split Sample C->D E Experimental Samples (Treat with stimuli) D->E F Calibration Samples (Resuspend in pH buffers + Nigericin) D->F G 5. Flow Cytometry Acquisition (Dual-excitation, single emission) E->G F->G H 6. Data Analysis G->H I Calculate Fluorescence Ratio (F490 / F440) H->I J Generate Calibration Curve I->J For Calibration Samples K Determine pHi of Samples I->K For Experimental Samples J->K

Caption: Experimental workflow for intracellular pH measurement.

Signaling Pathway: Regulation of Na+/H+ Exchanger (NHE1)

NHE1_Regulation cluster_membrane Plasma Membrane NHE1 NHE1 H_out H+ NHE1->H_out Na_in Na+ NHE1->Na_in pHi_Increase Intracellular pH Increases (Alkalinization) NHE1->pHi_Increase Receptor Growth Factor Receptor Kinase Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase Activates Stimulus Growth Factors (e.g., EGF, PDGF) Stimulus->Receptor Binds Kinase->NHE1 Phosphorylates & Activates H_in H+ H_in->NHE1 Na_out Na+ Na_out->NHE1

Caption: Simplified signaling pathway of Na+/H+ exchanger 1 (NHE1) activation.

References

Optimal Confocal Microscopy Settings for BCECF Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a widely utilized fluorescent indicator for the measurement of intracellular pH (pHi).[1][2] Its pKa of approximately 6.98 makes it an excellent probe for monitoring pHi changes within the physiological range of 6.5 to 7.5.[1][3] this compound is a dual-excitation ratiometric dye, which allows for accurate pH measurements that are largely independent of dye concentration, photobleaching, and cell path length.[3] This application note provides a comprehensive guide to the optimal settings for confocal microscopy when using this compound, detailed experimental protocols, and illustrative diagrams to facilitate experimental design and execution.

The acetoxymethyl ester form, this compound-AM, is a cell-permeant version of the dye that readily loads into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the fluorescent this compound indicator in the cytoplasm.[1][4] The fluorescence excitation profile of this compound is pH-dependent, making it ideal for ratiometric imaging.[2]

Data Presentation: Optimal Confocal Microscopy Settings for this compound Imaging

Optimizing confocal microscopy settings is crucial for obtaining high-quality, quantifiable data with this compound. The following table summarizes the key parameters and provides recommended starting points and considerations for optimization. It is important to note that the ideal settings can be instrument-dependent and may require empirical optimization for each specific cell type and experimental condition.

ParameterRecommended Setting/RangeConsiderations
Excitation Wavelengths Ratiometric Pair: 488/490 nm (pH-sensitive) and ~440 nm (isosbestic point)The 488 nm line from an Argon laser is commonly used and is very close to the absorption maximum of the base form of this compound.[2] The ~440 nm excitation is near the isosbestic point, where fluorescence is pH-independent, providing a stable reference. Some systems may use a 405 nm laser as an alternative.[5][6]
Emission Wavelength 515 - 535 nmThis compound has a single emission peak around 528-537 nm.[1][5] A bandpass filter within this range should be used to collect the emitted fluorescence.
Laser Power As low as possible (typically < 5%)Minimize photobleaching and phototoxicity, which can alter cell physiology and lead to inaccurate pH measurements. Use just enough laser power to achieve a good signal-to-noise ratio (SNR).
Pinhole Size 1.0 - 1.5 Airy Units (AU)A pinhole of 1.0 AU provides the best compromise between confocality (optical sectioning) and signal intensity.[7][8] Opening the pinhole to 1.5 AU can increase signal at the expense of some axial resolution. For highly detailed subcellular imaging, a smaller pinhole (<1.0 AU) can be used, but this will reduce the signal.[7][8]
Detector (PMT) Gain/HV Adjust to utilize the full dynamic range without saturation.The gain, or high voltage (HV), of the photomultiplier tube (PMT) amplifies the detected signal.[9] Adjust the gain so that the brightest pixels in the image are just below saturation (i.e., not maxed out at the highest intensity value).[10] The offset or "black level" should be set so that the background is just above zero to avoid clipping low-intensity data.[9]
Scan Speed & Averaging Moderate scan speed with line or frame averaging (2-4x)Slower scan speeds and averaging improve the SNR but increase the risk of photobleaching and may not be suitable for capturing rapid pH dynamics. A balance must be struck based on the experimental needs.
Image Resolution 512x512 or 1024x1024 pixelsHigher resolution images provide more spatial detail but take longer to acquire, increasing light exposure. 512x512 is often sufficient for many applications and is recommended for initial setup and live-cell time-lapses.

Experimental Protocols

I. This compound-AM Loading Protocol for Adherent Cells

This protocol is designed for loading adherent cells grown on glass-bottom dishes or coverslips suitable for confocal microscopy.

Materials:

  • This compound-AM (cell-permeant)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline), pH 7.2-7.4

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, anion-exchange inhibitor to reduce dye leakage)

  • Adherent cells cultured on #1.5 thickness glass-bottom dishes or coverslips[11]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[12]

    • (Optional) Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • (Optional) Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.

  • Prepare Loading Buffer:

    • On the day of the experiment, prepare the this compound-AM loading buffer. Dilute the this compound-AM stock solution into HBSS to a final concentration of 2-5 µM.[12]

    • (Optional) To aid in dye dispersion, first mix the this compound-AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final Pluronic F-127 concentration should be around 0.02-0.04%.

    • (Optional) To reduce dye leakage, add Probenecid to the loading buffer at a final concentration of 1 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) HBSS.

    • Add the this compound-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[12] The optimal loading time may vary between cell types.

  • Post-Loading Wash:

    • Aspirate the loading buffer.

    • Wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.

    • Add fresh, pre-warmed HBSS (or the desired experimental buffer) to the cells. If using, include 1 mM Probenecid in this buffer as well.

    • Allow the cells to de-esterify the this compound-AM for at least 15-30 minutes at 37°C before imaging. This step is crucial for the dye to become fluorescent and pH-sensitive.

II. In Situ Intracellular pH Calibration

To convert the ratio of this compound fluorescence intensities into an absolute pHi value, an in situ calibration is essential. This is typically performed using a K+/H+ ionophore, nigericin, in a high-potassium buffer to equilibrate the intracellular and extracellular pH.[12]

Materials:

  • This compound-loaded cells (from Protocol I)

  • High K+ Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0)

    • Composition: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES, 10 µM Nigericin.[12] Adjust the pH of each buffer to the desired value using NaOH or HCl.

  • Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

  • After loading and de-esterification, replace the buffer on the cells with the first high K+ calibration buffer (e.g., pH 7.5).

  • Allow 5-10 minutes for the pHi to equilibrate with the extracellular pH.

  • Acquire ratiometric images of several fields of view using the optimized confocal settings.

  • Repeat steps 1-3 for each of the remaining calibration buffers, moving sequentially from high to low pH (or vice versa).

  • Data Analysis:

    • For each pH value, measure the average fluorescence intensity ratio (e.g., F490/F440) from regions of interest (ROIs) drawn within the cytoplasm of several cells.

    • Plot the mean fluorescence ratio as a function of the buffer pH.

    • Fit the data to a sigmoidal curve or a linear regression over the physiological range to generate a calibration curve.

    • Use the equation derived from this curve to convert the experimental fluorescence ratios from your experiments into pHi values.

Visualizations

Experimental Workflow for this compound Imaging and Calibration

experimental_workflow cluster_prep Cell Preparation cluster_loading This compound-AM Loading cluster_imaging Experimental Imaging cluster_calibration In Situ pH Calibration cell_culture Culture adherent cells on #1.5 glass-bottom dish wash1 Wash with pre-warmed HBSS cell_culture->wash1 add_this compound Incubate with 2-5 µM this compound-AM in HBSS for 30-60 min at 37°C wash1->add_this compound wash2 Wash 2-3x with HBSS to remove extracellular dye add_this compound->wash2 deesterify Incubate in fresh HBSS for 15-30 min for de-esterification wash2->deesterify add_stimulus Apply experimental treatment (e.g., drug, stimulus) deesterify->add_stimulus add_calib_buffer Equilibrate with high K+ buffer + Nigericin at known pH deesterify->add_calib_buffer (Separate experiment or endpoint) acquire_images Acquire ratiometric time-lapse images (Ex: 490nm / 440nm, Em: 535nm) add_stimulus->acquire_images acquire_calib Acquire ratiometric images add_calib_buffer->acquire_calib repeat_calib Repeat for multiple pH values (e.g., 6.5, 7.0, 7.5, 8.0) acquire_calib->repeat_calib generate_curve Generate Calibration Curve (Ratio vs. pH) repeat_calib->generate_curve

Caption: Experimental workflow for this compound imaging and pH calibration.

Signaling Pathway Example: MAPK Activation by Intracellular pH Changes

Changes in intracellular pH can influence various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][14]

MAPK_pathway cluster_mapk MAPK Cascade ext_stimulus Extracellular Stimulus (e.g., Growth Factor, Stress) pHi_change Change in Intracellular pH (pHi) (Measured by this compound) ext_stimulus->pHi_change raf RAF pHi_change->raf Modulates Activity mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylates cell_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cell_response Regulate Gene Expression

Caption: MAPK signaling pathway modulated by intracellular pH.

References

Application Notes and Protocols for Live-Cell Imaging of Intracellular pH using BCECF-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) for real-time measurement of intracellular pH (pHi) in live cells. This technique is a cornerstone in cellular physiology research and is pivotal in drug development for assessing cellular responses to therapeutic agents.

Intracellular pH is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and multidrug resistance.[1][2] The fluorescent indicator this compound has become a widely used tool for monitoring pHi due to its sensitivity in the physiological pH range and its amenability to ratiometric imaging, which minimizes artifacts from variations in cell thickness, dye concentration, and instrument settings.[1][2][3]

This compound-AM is a cell-permeant derivative of this compound that readily crosses the plasma membrane.[1][4] Once inside the cell, non-specific intracellular esterases cleave the acetoxymethyl (AM) esters, converting the molecule into the membrane-impermeant, pH-sensitive fluorescent indicator, this compound.[1][4][5] This trapping mechanism ensures the accumulation of the active dye within the cytosol.

Mechanism of Action

The fluorescence of this compound is highly dependent on the surrounding pH. The pKa of this compound is approximately 6.98, making it an ideal probe for measuring pHi in the physiological range of 6.5 to 7.5.[1] Ratiometric measurement of pHi is achieved by exciting this compound at two different wavelengths: a pH-sensitive wavelength (around 490 nm) and a pH-insensitive (isosbestic) wavelength (around 440 nm).[3][4][6] The ratio of the fluorescence emission intensities (typically measured at 535 nm) from these two excitation wavelengths provides a quantitative measure of pHi that is independent of dye concentration.[3][4]

Experimental Protocols

Materials
  • This compound-AM (CAS 117464-70-7)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., HEPES-buffered saline)

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Calibration buffers of known pH containing nigericin and valinomycin

Stock Solution Preparation
  • Prepare a 1 to 10 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. This compound-AM is susceptible to hydrolysis, so avoid repeated freeze-thaw cycles.[3][7]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells on a suitable imaging dish or multi-well plate to achieve the desired confluence on the day of the experiment. For example, for a 96-well plate, seed 40,000 to 80,000 adherent cells per well and allow them to attach overnight.[2]

  • Preparation of Loading Buffer: On the day of the experiment, thaw an aliquot of the this compound-AM stock solution. Prepare a fresh loading buffer by diluting the this compound-AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. For some cell types, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in the dispersion of the AM ester.[7]

  • Cell Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound-AM loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes in a cell culture incubator.[4][7] The optimal loading time may vary depending on the cell type.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any extracellular dye.[4][5]

  • De-esterification: Incubate the cells in the physiological buffer for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the this compound-AM by intracellular esterases.[4]

  • Imaging: The cells are now ready for live-cell imaging. Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for ratiometric imaging of this compound.

Intracellular pH Calibration

To convert the fluorescence ratio values into absolute pHi values, a calibration curve must be generated at the end of each experiment. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). These buffers should have a high potassium concentration to clamp the membrane potential and contain ionophores such as nigericin (a K+/H+ antiporter) and valinomycin (a K+ ionophore) to permeabilize the plasma membrane to protons and potassium ions.[4][8] A typical calibration buffer composition is 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, 10 µM nigericin, and 10 µM valinomycin, with the pH adjusted to the desired values.[4]

  • Equilibration: After the experiment, incubate the this compound-loaded cells in each calibration buffer for 5-10 minutes.

  • Measurement: Measure the fluorescence ratio at each pH value.

  • Calibration Curve: Plot the fluorescence ratio as a function of the extracellular pH and fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. This curve can then be used to convert the experimental fluorescence ratios to pHi values.

Data Presentation

ParameterRecommended ValueReference
This compound-AM Stock Solution 1-10 mM in anhydrous DMSO[7]
This compound-AM Working Concentration 1-10 µM[4][7][8]
Loading Temperature 37°C[4][7]
Loading Time 30-60 minutes[4][7]
Excitation Wavelength 1 (pH-sensitive) ~490 nm[4][6][7]
Excitation Wavelength 2 (Isosbestic) ~440 nm[3][4][6]
Emission Wavelength ~535 nm[4][6][7]
pKa of this compound ~6.98[1]
Physiological pH Measurement Range 6.5 - 7.5[1]

Mandatory Visualization

BCECF_AM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) BCECF_AM This compound-AM (Membrane Permeant) BCECF_AM->mem Esterases Intracellular Esterases mem->Esterases Diffusion This compound This compound (Membrane Impermeant, Fluorescent) Esterases->this compound Cleavage of AM esters H_ion H+ H_ion->this compound Binding modulates fluorescence

Caption: Mechanism of this compound-AM loading and activation in live cells.

References

Measuring pH in Specific Organelles Using BCECF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH is a critical parameter that governs a vast array of cellular processes, including enzyme activity, protein function, ion transport, and signal transduction. The ability to accurately measure pH within specific subcellular compartments is essential for understanding cellular physiology and pathology. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a widely used fluorescent pH indicator. Its acetoxymethyl ester form, this compound-AM, is cell-permeant and upon entry into the cell, it is cleaved by intracellular esterases to the membrane-impermeant this compound, which is effectively trapped within the cell.[1] this compound exhibits a pH-dependent dual-excitation spectrum, making it suitable for ratiometric measurements that minimize the effects of dye concentration, photobleaching, and cell path length.[2]

This document provides detailed application notes and protocols for the use of this compound in measuring intracellular pH, with a primary focus on its well-established application in the cytosol. It also addresses the significant challenges and limitations associated with targeting this compound to specific organelles and offers insights into alternative approaches for organelle-specific pH measurements.

Principle of this compound-based pH Measurement

This compound is a dual-excitation ratiometric pH indicator. Its fluorescence emission intensity at ~530-535 nm is pH-sensitive when excited at ~490 nm, while it is relatively insensitive to pH at its isosbestic point around 440 nm.[1][3] The ratio of the fluorescence intensities at these two excitation wavelengths (F490/F440) provides a quantitative measure of intracellular pH. An increase in pH leads to an increase in the fluorescence intensity at 490 nm, and thus a higher 490/440 ratio.

Quantitative Data

The following tables summarize the key spectral properties of this compound and typical experimental parameters.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (pH-sensitive)~490-505 nm[1]
Excitation Isosbestic Point (pH-insensitive)~439-440 nm[1]
Emission Maximum~530-535 nm[1]
pKa~6.97-7.0[1]
Optimal pH Range6.5 - 7.5[4]

Table 2: Typical Experimental Parameters for Cytosolic pH Measurement with this compound-AM

ParameterValueReference
This compound-AM Stock Solution Concentration1-5 mM in anhydrous DMSO[3]
Working Concentration1-5 µM[3]
Loading Time30-60 minutes[3]
Loading Temperature37°C[3]
De-esterification Time15-30 minutes[3]

Experimental Protocols

Protocol 1: Measurement of Cytosolic pH using this compound-AM

This protocol describes the standard procedure for loading cultured cells with this compound-AM and measuring cytosolic pH using fluorescence microscopy or a fluorescence plate reader.

Materials:

  • This compound-AM (high-purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • Nigericin

  • Valinomycin

  • High Potassium Buffer (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH adjusted to a range of values from 6.0 to 8.0)

Procedure:

  • Preparation of this compound-AM Stock Solution: Prepare a 1 mM stock solution of this compound-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells on glass-bottom dishes, coverslips, or in a 96-well plate and culture overnight to allow for attachment.

  • Dye Loading: a. Warm the this compound-AM stock solution to room temperature. b. Prepare a working solution of 2-5 µM this compound-AM in HBSS or serum-free medium. c. Remove the culture medium from the cells and wash once with HBSS. d. Add the this compound-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification: a. Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye. b. Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Fluorescence Measurement: a. Mount the coverslip on a fluorescence microscope or place the microplate in a fluorescence plate reader equipped with filters for this compound. b. Acquire fluorescence images or readings by exciting the cells sequentially at ~490 nm and ~440 nm, and collecting the emission at ~535 nm. c. Calculate the ratio of the fluorescence intensities (F490/F440).

  • In Situ Calibration: a. To convert the fluorescence ratio to an absolute pH value, an in situ calibration is required. b. Prepare a series of high potassium calibration buffers with known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8). c. Add the ionophores nigericin (10 µM) and valinomycin (10 µM) to the calibration buffers. Nigericin is a H+/K+ antiporter that equilibrates the intracellular and extracellular pH in the presence of high extracellular K+. Valinomycin is a K+ ionophore that further facilitates this equilibration. d. Replace the HBSS on the this compound-loaded cells with the calibration buffers, one pH value at a time. e. Measure the F490/F440 ratio for each pH point. f. Plot the fluorescence ratio as a function of pH to generate a calibration curve. g. Use the calibration curve to determine the intracellular pH of the experimental cells from their measured fluorescence ratios.

G cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement & Calibration prep_cells Prepare Cultured Cells load_dye Incubate cells with This compound-AM (30-60 min) prep_cells->load_dye prep_dye Prepare this compound-AM Working Solution prep_dye->load_dye wash Wash to remove extracellular dye load_dye->wash deester Incubate for de-esterification (15-30 min) wash->deester measure Measure Fluorescence (Ex: 490nm & 440nm, Em: 535nm) deester->measure calculate_ratio Calculate F490/F440 Ratio measure->calculate_ratio determine_ph Determine Cytosolic pH calculate_ratio->determine_ph calibrate Perform In Situ Calibration (Nigericin/Valinomycin) calibrate->determine_ph

Experimental workflow for cytosolic pH measurement using this compound-AM.

Challenges in Measuring Organelle-Specific pH with this compound

While this compound-AM is an excellent probe for cytosolic pH, its use for measuring pH in specific organelles is fraught with challenges.

  • Lack of Specific Targeting: this compound-AM is designed to passively diffuse across the plasma membrane. Once inside the cell, the AM ester is cleaved, and the resulting charged this compound molecule is largely retained in the cytosol. There are no inherent targeting moieties on the this compound molecule to direct it to specific organelles like mitochondria, lysosomes, or the nucleus.

  • Compartmentalization Issues: Although primarily cytosolic, some sequestration of this compound into organelles can occur, leading to a mixed signal that does not accurately represent the pH of a single compartment. This can be a significant source of error in measurements.

  • Mitochondria: The mitochondrial inner membrane is generally impermeable to charged molecules like this compound. While some studies have reported this compound accumulation in mitochondria, the mechanism is not well-defined and may be cell-type dependent. Furthermore, the mitochondrial membrane potential could influence the distribution of the dye.

  • Lysosomes: Lysosomes are acidic organelles (pH 4.5-5.0). This compound, with a pKa of ~7.0, is not well-suited for accurately measuring pH in this acidic range. Probes with a lower pKa are required for sensitive measurements in acidic compartments.

  • Nucleus: The nuclear envelope contains nuclear pore complexes that regulate the passage of molecules. While small molecules can diffuse through the pores, larger charged molecules like this compound are generally excluded from the nucleus unless they possess specific nuclear localization signals.

Alternative Probes for Organelle-Specific pH Measurement

Given the limitations of this compound, researchers should consider alternative fluorescent probes specifically designed for organelle pH measurements.

Table 3: Alternative pH-Sensitive Probes for Specific Organelles

OrganelleProbe(s)PrincipleReference
Mitochondria Mito-pHluorin, pH-sensitive GFPsGenetically encoded pH sensors targeted to the mitochondrial matrix.[5]
Ratiometric dyes with mitochondrial targeting motifs (e.g., TPP+).[6]
Lysosomes LysoSensor™ Dyes, PDMPOWeakly basic amines that accumulate in acidic compartments and exhibit pH-dependent fluorescence.[7][8]
FITC-DextranDextran-conjugated pH-sensitive dye delivered to lysosomes via endocytosis.[9]
Nucleus pH-sensitive GFPs with Nuclear Localization Signal (NLS)Genetically encoded pH sensors specifically targeted to the nucleus.

Signaling Pathways and Organellar pH

The pH of specific organelles plays a crucial role in various signaling pathways.

Lysosomal pH and Nutrient Sensing

Lysosomal pH is critical for the function of the mTORC1 signaling pathway, a master regulator of cell growth and metabolism. The v-ATPase, which pumps protons into the lysosome to maintain its acidity, also functions as a sensor for amino acids, activating mTORC1 in their presence.

G cluster_lysosome Lysosome (Acidic pH) vATPase v-ATPase mTORC1 mTORC1 Complex vATPase->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AminoAcids Amino Acids AminoAcids->vATPase Senses GrowthFactors Growth Factors GrowthFactors->mTORC1 Activates

Role of lysosomal pH in mTORC1 signaling.

Mitochondrial pH and Cellular Respiration

The pH gradient across the inner mitochondrial membrane (more alkaline in the matrix) is a key component of the proton-motive force that drives ATP synthesis through oxidative phosphorylation. Changes in mitochondrial matrix pH can therefore have profound effects on cellular energy metabolism.

G cluster_mitochondrion Mitochondrion cluster_matrix Matrix (Alkaline pH) cluster_ims Intermembrane Space (Acidic pH) ATPSynthesis ATP Synthesis Protons H+ Protons->ATPSynthesis Drives ETC Electron Transport Chain ETC->Protons Pumps

Mitochondrial pH gradient and ATP synthesis.

Conclusion

This compound-AM remains a valuable tool for the ratiometric measurement of cytosolic pH, providing robust and reliable data when used with appropriate calibration methods. However, researchers and drug development professionals should exercise caution when attempting to measure pH in specific organelles using this compound due to significant challenges in targeting and potential for compartmentalization artifacts. For reliable and accurate organelle-specific pH measurements, the use of genetically encoded pH sensors or fluorescent probes specifically designed for the target organelle is strongly recommended. Understanding the nuances of pH regulation within different subcellular compartments is crucial for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for BCECF Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow for the use of the fluorescent pH indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), in the analysis and interpretation of intracellular pH (pHi) dynamics.

Introduction

This compound-AM is a cell-permeant fluorescent dye widely used to measure intracellular pH.[1][2][3] Once inside the cell, non-specific intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now fluorescent and membrane-impermeant this compound molecule in the cytoplasm.[3][4] The fluorescence emission of this compound is pH-sensitive, making it an invaluable tool for studying cellular processes that involve changes in pHi, such as cell growth, apoptosis, ion transport, and drug resistance.[3][5] this compound has a pKa of approximately 7.0, which is ideal for measuring pH changes within the typical physiological range of most mammalian cells (~6.8–7.4).[4][6]

This compound is a dual-excitation ratiometric indicator.[2] Its fluorescence intensity increases with increasing pH when excited at ~490 nm, while the fluorescence intensity when excited at its isosbestic point (~440 nm) is pH-insensitive.[1][2] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, a quantitative measure of pHi can be obtained that is largely independent of dye concentration, cell path length, and photobleaching.[6]

Experimental Protocols

This compound-AM Stock Solution Preparation
ParameterValue
Reagent This compound-AM
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Concentration 1-10 mM
Storage Store in small aliquots at -20°C, protected from light and moisture.

Protocol:

  • Allow the vial of this compound-AM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mM stock solution from 1 mg of this compound-AM, add approximately 1.24 mL of DMSO).

  • Vortex briefly to ensure the this compound-AM is fully dissolved.

Cell Loading with this compound-AM
ParameterValue
Cell Type Adherent or suspension mammalian cells
This compound-AM Working Concentration 1-5 µM
Loading Buffer Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Incubation Time 30-60 minutes
Incubation Temperature 37°C

Protocol:

  • Culture cells to the desired confluency on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) or in a flask for suspension cells.

  • Prepare a fresh this compound-AM loading solution by diluting the stock solution into the loading buffer to the final working concentration.

  • For adherent cells, aspirate the culture medium and wash the cells once with the loading buffer.

  • Add the this compound-AM loading solution to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.[2]

  • After incubation, wash the cells two to three times with the loading buffer to remove extracellular dye.[2]

  • Add fresh, pre-warmed buffer to the cells for the experiment.

In Situ Intracellular pH Calibration

To convert the this compound fluorescence ratio to an absolute pHi value, an in situ calibration is essential. This is typically performed using a K+/H+ ionophore, such as nigericin, in a high-potassium buffer to equilibrate the intracellular and extracellular pH.[5]

ParameterValue
Ionophore Nigericin (10 µM)
High K+ Calibration Buffers 120-140 mM KCl, 20 mM HEPES, 1 mM MgCl2, 2 mM CaCl2, 5 mM Glucose
pH Range A series of buffers with pH values ranging from ~6.0 to 8.0

Protocol:

  • Load the cells with this compound-AM as described in Protocol 2.

  • Prepare a series of high K+ calibration buffers with known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

  • Add nigericin to each calibration buffer to a final concentration of 10 µM immediately before use.

  • Replace the buffer on the this compound-loaded cells with the first high K+ calibration buffer containing nigericin.

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Measure the fluorescence intensity at excitations of ~490 nm and ~440 nm, with emission at ~535 nm.

  • Repeat steps 4-6 for each of the calibration buffers.

  • Plot the ratio of the fluorescence intensities (490 nm / 440 nm) against the corresponding extracellular pH values to generate a calibration curve.

Data Analysis and Interpretation Workflow

Data Acquisition

Acquire fluorescence intensity data from the this compound-loaded cells using a fluorescence plate reader, microscope, or flow cytometer. For ratiometric measurements, sequential excitation at ~490 nm and ~440 nm is required, with emission collected at ~535 nm.

Background Subtraction

For each time point and at each excitation wavelength, subtract the background fluorescence intensity (from a region without cells or from cells not loaded with dye) from the fluorescence intensity of the this compound-loaded cells.

Ratio Calculation

Calculate the ratio of the background-subtracted fluorescence intensities:

Ratio = Intensity (Ex: 490 nm) / Intensity (Ex: 440 nm)

Conversion to Intracellular pH

Using the calibration curve generated in Protocol 3, convert the calculated fluorescence ratios into absolute pHi values. The relationship between the fluorescence ratio and pHi can often be fitted to a sigmoidal or linear function over the physiological range.

Data Interpretation

Changes in pHi can be indicative of various cellular activities. For example, an increase in pHi (alkalinization) can be associated with cell proliferation, while a decrease in pHi (acidification) can be linked to apoptosis or metabolic stress.

Application Example: Measuring Na+/H+ Exchanger (NHE) Activity

The Na+/H+ exchanger is a key regulator of pHi in many cell types. Its activity can be assayed by inducing an acid load and monitoring the subsequent recovery of pHi.

Protocol:

  • Load cells with this compound-AM as described in Protocol 2.

  • Induce an intracellular acid load using the ammonium prepulse technique. Briefly, expose the cells to a buffer containing 20 mM NH4Cl for 5-10 minutes.

  • Rapidly switch to an ammonium-free, sodium-containing buffer. The rapid efflux of NH3 will leave behind H+, causing a transient intracellular acidification.

  • Monitor the recovery of pHi over time by measuring the this compound fluorescence ratio. The rate of pHi recovery in the presence of sodium is indicative of NHE activity.

  • To confirm that the recovery is mediated by NHE, perform a control experiment where the recovery is monitored in a sodium-free buffer or in the presence of an NHE inhibitor (e.g., amiloride).

Visualizations

BCECF_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BCECF_AM_ext This compound-AM BCECF_AM_int This compound-AM BCECF_AM_ext->BCECF_AM_int Passive Diffusion This compound This compound (Fluorescent) BCECF_AM_int->this compound Cleavage Esterases Intracellular Esterases Esterases->BCECF_AM_int H_ion H+ This compound->H_ion Binds to Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture BCECF_Loading This compound-AM Loading Cell_Culture->BCECF_Loading Wash Wash Cells BCECF_Loading->Wash Experiment Experimental Treatment (e.g., Drug Addition) Wash->Experiment Data_Acquisition Fluorescence Measurement (Ex: 490/440 nm, Em: 535 nm) Experiment->Data_Acquisition Analysis Data Analysis: - Background Subtraction - Ratio Calculation - pHi Conversion Data_Acquisition->Analysis Interpretation Interpretation of pHi Changes Analysis->Interpretation End End Interpretation->End NHE_Signaling cluster_membrane Plasma Membrane NHE Na+/H+ Exchanger (NHE1) pHi_recovery pHi Recovery (Alkalinization) NHE->pHi_recovery Mediates Na_ext Na+ (extracellular) Na_ext->NHE H_int H+ (intracellular) H_int->NHE Acid_Load Intracellular Acid Load Acid_Load->H_int Increases

References

Troubleshooting & Optimization

improving signal-to-noise ratio in BCECF experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCECF experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments using the pH-sensitive fluorescent indicator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for intracellular pH measurement?

A1: this compound (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a widely used fluorescent dye for measuring intracellular pH (pHi). Its popularity stems from several key characteristics:

  • Optimal pKa: Its pKa of approximately 7.0 is well-suited for measuring pH changes within the typical physiological range of cytoplasm (~6.8–7.4).[1]

  • Ratiometric Measurement: this compound's fluorescence excitation profile is pH-dependent, allowing for ratiometric measurements. This technique, which involves calculating the ratio of fluorescence intensities at two different excitation wavelengths, minimizes artifacts from photobleaching, dye leakage, non-uniform loading, and cell thickness.[1]

  • Good Intracellular Retention: Once the AM ester form of this compound enters the cell and is cleaved by intracellular esterases, it becomes a polyanionic molecule with 4-5 negative charges, which significantly aids in its retention within the cytoplasm.[1][2]

  • Compatibility: It is compatible with common fluorescence instrumentation, including confocal microscopy and flow cytometry.[2]

Q2: How does this compound-AM enter the cell and become fluorescent?

A2: this compound is typically introduced to cells in its acetoxymethyl (AM) ester form, this compound-AM. This form is membrane-permeant, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the non-fluorescent AM ester, releasing the fluorescent, pH-sensitive this compound acid. This process is a good indicator of cell viability.[1][3]

Q3: What are the recommended excitation and emission wavelengths for ratiometric this compound measurements?

A3: For ratiometric measurements, this compound is typically excited at two wavelengths, while the emission is collected at a single wavelength. A common setup is:

  • Excitation 1 (pH-sensitive): ~490 nm

  • Excitation 2 (isosbestic or near-isosbestic point): ~440 nm

  • Emission: ~535 nm

The ratio of the fluorescence intensity at the pH-sensitive wavelength to the intensity at the isosbestic point is then used to determine the intracellular pH.[1][3][4] It's important to note that the isosbestic point is where the dye's absorption is independent of pH.

Troubleshooting Guide

This guide addresses common issues that can lead to a poor signal-to-noise ratio in this compound experiments.

Issue 1: Low or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Incomplete this compound-AM Hydrolysis • Ensure the this compound-AM stock solution is properly prepared in high-quality anhydrous DMSO and stored desiccated at ≤–20°C to prevent moisture-induced degradation.[1][4]• Allow sufficient incubation time (typically 30-60 minutes) for intracellular esterases to cleave the AM ester.[1][3]• Low esterase activity in certain cell types may require longer incubation times or a slightly higher dye concentration.[5]
Inefficient Dye Loading • Optimize the this compound-AM concentration. While typical concentrations range from 2 to 5 µM, it's best to use the minimum concentration that provides an adequate signal to reduce potential cytotoxicity from byproducts of AM ester hydrolysis.[1][3]• Ensure the loading buffer is free of serum and primary or secondary amines, which can contain esterases or cleave the AM esters extracellularly.[1]• Check cell viability; only healthy cells with intact membranes will effectively retain the dye.
Incorrect Filter Sets • Verify that the excitation and emission filters are appropriate for this compound. Use a dual-excitation filter set for ratiometric measurements (e.g., 490/440 nm excitation, 535 nm emission).[1][6]

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Extracellular this compound • Thoroughly wash the cells with fresh, dye-free medium after the loading period to remove any extracellular this compound-AM or hydrolyzed this compound.[3]
Autofluorescence • Image a sample of unstained cells under the same experimental conditions to determine the level of intrinsic cellular autofluorescence.• Subtract the background fluorescence from your measurements before calculating the fluorescence ratio.[1]
Contaminated Media or Solutions • Use phenol red-free media for fluorescence experiments, as phenol red is fluorescent.• Ensure all buffers and solutions are freshly prepared and free of fluorescent contaminants.

Issue 3: Signal Instability and Photobleaching

Potential Cause Troubleshooting Steps
Photobleaching • Reduce the intensity and duration of the excitation light. Use the lowest possible light intensity that still provides a detectable signal.[7]• Decrease the frequency of image acquisition.[8]• Use an anti-fade reagent in your mounting medium for fixed-cell imaging.[7][9]
Dye Leakage • Ensure cells are healthy, as compromised membrane integrity can lead to dye leakage.• Some protocols suggest adding probenecid to the medium to inhibit organic anion transporters, which can extrude this compound from the cell.[10]
Phototoxicity • Minimize light exposure to prevent cell damage, which can manifest as changes in morphology or a decline in intracellular pH.[8][11]

Issue 4: Inaccurate pH Measurements

Potential Cause Troubleshooting Steps
Dye Compartmentalization • this compound can sometimes accumulate in organelles rather than being evenly distributed in the cytoplasm. This is more common at physiological temperatures.[1][5]• Visually inspect the cells under the microscope to ensure a diffuse, cytosolic staining pattern. Vacuolar accumulation may be observed in some cell types like fungi and plant cells.[1]
Improper Calibration • Perform an in situ calibration at the end of each experiment using a series of buffers with known pH values in the presence of an ionophore like nigericin, which equilibrates the intracellular and extracellular pH.
Temperature Fluctuations • Maintain a stable temperature throughout the experiment, as the fluorescence of this compound can be temperature-dependent.[12][13]

Experimental Protocols & Data

This compound-AM Loading Protocol for Mammalian Cells

This is a general guideline and may require optimization for specific cell types.

  • Prepare Cells: Plate adherent cells on coverslips or in a suitable imaging dish. For suspension cells, prepare a cell suspension of approximately 10^6 cells/mL.[1]

  • Prepare Loading Solution:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.[1][4]

    • On the day of the experiment, dilute the stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-5 µM.[1][3]

  • Cell Loading:

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound-AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.[1][3]

  • Wash:

    • Remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye.[3]

  • De-esterification:

    • Incubate the cells in fresh physiological buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound-AM.[3]

  • Imaging:

    • Proceed with fluorescence imaging using the appropriate filter sets for ratiometric measurement.

Quantitative Data Summary
Parameter Recommended Range/Value Source
This compound-AM Stock Solution 1-10 mM in anhydrous DMSO[1][4]
This compound-AM Working Concentration 0.1 - 5 µM[1][3]
Loading Time 15 - 60 minutes[1][3]
Loading Temperature 4°C to 37°C (room temperature may reduce compartmentalization)[1]
Excitation Wavelength 1 (pH-sensitive) ~490 nm[1][3]
Excitation Wavelength 2 (Isosbestic) ~440 nm[1][3]
Emission Wavelength ~535 nm[1][3]
This compound pKa ~7.0[1][2]

Visualizations

BCECF_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) cluster_measurement Fluorescence Measurement BCECF_AM_ext This compound-AM (Membrane Permeant) BCECF_AM_int This compound-AM BCECF_AM_ext->BCECF_AM_int Passive Diffusion BCECF_acid This compound Acid (Fluorescent, pH-sensitive) BCECF_AM_int->BCECF_acid Hydrolysis Esterases Intracellular Esterases Esterases->BCECF_AM_int Excitation Dual Excitation (490nm / 440nm) BCECF_acid->Excitation Excitation Emission Emission (535nm) Excitation->Emission Ratio Calculate Ratio (F490 / F440) Emission->Ratio pHi Determine Intracellular pH Ratio->pHi

Caption: this compound-AM loading and ratiometric pH measurement workflow.

Troubleshooting_SNR cluster_signal Low Signal Issues cluster_background High Background Issues cluster_instability Signal Instability Issues Start Poor Signal-to-Noise Ratio LowSignal Is the fluorescence signal weak? Start->LowSignal HighBg Is the background fluorescence high? Start->HighBg UnstableSignal Is the signal unstable or decaying rapidly? Start->UnstableSignal CheckLoading Optimize this compound-AM concentration and incubation time. LowSignal->CheckLoading Yes LowSignal->HighBg No CheckHydrolysis Ensure integrity of this compound-AM stock. Allow time for de-esterification. CheckLoading->CheckHydrolysis CheckFilters Verify correct excitation and emission filter sets. CheckHydrolysis->CheckFilters WashCells Thoroughly wash cells after loading. HighBg->WashCells Yes HighBg->UnstableSignal No CheckMedia Use phenol red-free medium. Check for contaminants. WashCells->CheckMedia SubtractBg Measure and subtract autofluorescence. CheckMedia->SubtractBg ReduceLight Decrease excitation light intensity and exposure time. UnstableSignal->ReduceLight Yes GoodSNR Improved Signal-to-Noise Ratio UnstableSignal->GoodSNR No CheckHealth Assess cell viability to prevent dye leakage. ReduceLight->CheckHealth

Caption: Troubleshooting decision tree for improving SNR in this compound experiments.

References

correcting for background autofluorescence in BCECF imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background autofluorescence in BCECF imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is background autofluorescence and how does it affect my this compound imaging results?

A1: Background autofluorescence is the native fluorescence emitted by cells and the surrounding medium when excited by light.[1][2] Common sources within biological samples include molecules like NADH, flavins, collagen, and elastin.[3][4] This intrinsic fluorescence can interfere with the signal from your this compound dye, leading to a decreased signal-to-noise ratio and inaccurate intracellular pH (pHi) measurements. It is crucial to correct for this background fluorescence before calculating the final ratiometric data.[5]

Q2: How can I determine the contribution of autofluorescence in my specific experimental setup?

A2: To assess the level of autofluorescence, you should prepare a control sample of unlabeled cells (not loaded with this compound).[4] Image these cells using the same filter sets and acquisition parameters (e.g., excitation intensity, exposure time) that you use for your this compound-labeled samples. The resulting image will reveal the intensity and spectral characteristics of the background autofluorescence in your experiment.[3][4]

Q3: What are the key differences between background fluorescence and signal from this compound?

A3: Autofluorescent compounds typically have broad excitation and emission spectra, whereas a specific fluorescent probe like this compound has a more defined spectral profile.[6][7] this compound is a ratiometric dye, meaning its fluorescence intensity at two different excitation wavelengths (typically around 440 nm and 490 nm) changes in response to pH, while the emission is measured at a single wavelength (around 535 nm).[5][8][9] Autofluorescence, on the other hand, is generally not pH-sensitive in the same predictable manner.

Q4: Can I minimize autofluorescence during sample preparation?

A4: Yes, several strategies can help reduce autofluorescence at the preparative stage:

  • Choice of Medium: Whenever possible, use phenol red-free imaging media, as phenol red is fluorescent and contributes to background signal.

  • Fixation Method: If you are working with fixed cells, be aware that some fixatives like glutaraldehyde can increase autofluorescence.[4] Consider alternative fixation methods if possible.

  • Reagent Purity: Ensure that all solutions and reagents are of high quality and free from fluorescent impurities.

Troubleshooting Guides

Problem: High background signal in my this compound images.

Possible Cause 1: Intrinsic autofluorescence from cells or tissue.

  • Solution:

    • Characterize Autofluorescence: Image an unstained sample to determine the spectral properties of the autofluorescence.[3][4]

    • Optimize Filter Selection: Use narrow band-pass filters that are specifically optimized for this compound to exclude as much of the broad autofluorescence signal as possible.[3]

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms. This technique distinguishes the this compound signal from the autofluorescence based on their unique spectral profiles.[10]

    • Background Subtraction: Acquire an image of an unstained control sample and subtract this "autofluorescence image" from your this compound images during post-acquisition analysis.[6][7]

Possible Cause 2: Autofluorescence from the imaging medium or vessel.

  • Solution:

    • Use Phenol Red-Free Medium: Switch to a phenol red-free imaging buffer or medium for the duration of the experiment.

    • Select Low-Fluorescence Plastics/Glass: Use imaging dishes or plates specifically designed for fluorescence microscopy that have low intrinsic fluorescence.

Problem: Inaccurate or inconsistent intracellular pH measurements.

Possible Cause: Improper background correction leading to skewed ratiometric values.

  • Solution:

    • Region of Interest (ROI) for Background: In your image analysis workflow, define a region of interest in a cell-free area of your image. The average fluorescence intensity from this ROI can be subtracted from the fluorescence intensity of your cells at each excitation wavelength before calculating the ratio.

    • Unstained Cell Subtraction: For more accurate correction, acquire an image of unstained cells. The average fluorescence intensity of these unstained cells can then be subtracted from the fluorescence of your this compound-loaded cells at each excitation wavelength prior to ratiometric calculation.[5]

Quantitative Data Summary

For accurate correction, it is important to understand the spectral properties of this compound in relation to common endogenous autofluorescent molecules.

MoleculeExcitation Max (nm)Emission Max (nm)Notes
This compound (pH-sensitive) ~490~535Excitation peak shifts with pH.
This compound (isosbestic) ~440~535Excitation is pH-insensitive.
Flavins (FAD, FMN) ~450~525Broad spectra, can overlap with this compound.
NADH ~340~450Less likely to be a major issue with standard this compound filters.
Collagen/Elastin Broad (350-450)Broad (400-550)Significant source in connective tissues.
Lipofuscin Broad (350-500)Broad (450-650)"Aging pigment" found in various cell types.

Experimental Protocols

Protocol: Measuring and Subtracting Background Autofluorescence

This protocol outlines the steps for acquiring images to correct for background autofluorescence in this compound imaging experiments.

1. Preparation of Samples: a. Plate cells on appropriate imaging dishes. b. Prepare two sets of samples: i. Experimental Samples: Load with this compound-AM according to your standard protocol.[8][11][12] ii. Autofluorescence Control: A parallel sample of cells that are not loaded with this compound-AM.

2. Image Acquisition Setup: a. Turn on the fluorescence microscope and allow the lamp to stabilize. b. Use a filter set appropriate for this compound ratiometric imaging (e.g., excitation filters for ~440 nm and ~490 nm, and an emission filter for ~535 nm).[5] c. Set the acquisition parameters (exposure time, gain) using your this compound-loaded sample to ensure a good signal without saturation.

3. Acquisition of Autofluorescence Image: a. Place the "Autofluorescence Control" (unlabeled cells) on the microscope stage. b. Without changing the acquisition settings from step 2c , capture images at both the 440 nm and 490 nm excitation wavelengths. This is your "Background Image."

4. Acquisition of Experimental Images: a. Replace the control sample with your this compound-loaded experimental sample. b. Acquire images at both 440 nm and 490 nm excitation wavelengths.

5. Image Analysis and Background Subtraction: a. For each experimental image, subtract the corresponding "Background Image" on a pixel-by-pixel basis.

  • Corrected_Image_440 = Experimental_Image_440 - Background_Image_440
  • Corrected_Image_490 = Experimental_Image_490 - Background_Image_490 b. Perform a ratiometric analysis on the corrected images: Ratio_Image = Corrected_Image_490 / Corrected_Image_440. c. Calibrate the ratio values to pHi using appropriate standards.

Visualizations

cluster_workflow Autofluorescence Correction Workflow raw490 Raw Image (490nm) sub490 Subtract Autofluorescence raw490->sub490 raw440 Raw Image (440nm) sub440 Subtract Autofluorescence raw440->sub440 auto490 Autofluorescence (490nm) (from unlabeled cells) auto490->sub490 auto440 Autofluorescence (440nm) (from unlabeled cells) auto440->sub440 corr490 Corrected Image (490nm) sub490->corr490 corr440 Corrected Image (440nm) sub440->corr440 ratio Calculate Ratio (490/440) corr490->ratio corr440->ratio pHi Final pHi Value ratio->pHi

Caption: Workflow for background autofluorescence correction in this compound imaging.

cluster_pathway Signal Pathway in Ratiometric Imaging light Excitation Light (440nm & 490nm) sample This compound-loaded Cells + Autofluorescence light->sample emission Emitted Light (~535nm) sample->emission detector Detector emission->detector raw_signal Raw Signal (this compound + Autofluorescence) detector->raw_signal correction Background Subtraction raw_signal->correction final_ratio Corrected Ratio (True this compound Signal) correction->final_ratio

References

solutions for uneven BCECF staining in cell populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular pH measurement using the fluorescent indicator BCECF-AM.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and how does it work to measure intracellular pH?

A1: this compound-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant, non-fluorescent compound. Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent, membrane-impermeant pH indicator, this compound. The fluorescence intensity of this compound is pH-dependent, allowing for the measurement of intracellular pH.[1][2]

Q2: What is the optimal excitation and emission wavelength for this compound?

A2: this compound is a ratiometric dye, meaning the ratio of fluorescence intensity at two different excitation wavelengths is used to determine pH. The pH-sensitive excitation wavelength is typically around 490-505 nm, while the pH-insensitive (isosbestic) point is around 440-450 nm.[3][4] The emission is typically collected around 535 nm.[4][5]

Q3: How should I prepare and store my this compound-AM stock solution?

A3: this compound-AM is susceptible to hydrolysis and should be handled with care. Stock solutions should be prepared by dissolving the solid material in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.[2] These stock solutions should be stored in small aliquots, desiccated, and frozen at -20°C. Avoid repeated freeze-thaw cycles. Solutions that appear strongly colored or fluorescent may have hydrolyzed and should be discarded.[1][2]

Troubleshooting Guide for Uneven this compound Staining

Uneven or inconsistent this compound staining across a cell population is a common issue that can compromise experimental results. The following guide addresses the most frequent causes and provides step-by-step solutions.

Problem 1: Low or No Fluorescence Signal in Cells

Possible Cause 1: Inefficient this compound-AM Loading

  • Solution: Optimize the loading concentration and incubation time. The optimal conditions can vary significantly between cell types. Refer to the table below for starting recommendations. Additionally, ensure the loading buffer is free of serum and proteins, as they can contain esterases that hydrolyze this compound-AM extracellularly.[1] The buffer should also be free of primary or secondary amines, which can cleave the AM esters.[1]

Possible Cause 2: Poor Quality or Degraded this compound-AM

  • Solution: Ensure your this compound-AM stock solution is properly prepared in anhydrous DMSO and stored in small, single-use aliquots at -20°C to prevent moisture contamination and hydrolysis.[2] A color change in the DMSO stock solution from pale yellow to dark orange can indicate decomposition.[3]

Possible Cause 3: Low Intracellular Esterase Activity

  • Solution: Esterase activity can vary between cell types and can be influenced by experimental conditions. If low esterase activity is suspected, consider increasing the incubation time or temperature (up to 37°C). However, be aware that higher temperatures can sometimes lead to dye compartmentalization.[1]

Problem 2: High Background Fluorescence

Possible Cause 1: Extracellular Hydrolysis of this compound-AM

  • Solution: This can occur if the loading buffer contains serum or other proteins with esterase activity. Always use a serum-free buffer for loading. After incubation, it is crucial to wash the cells thoroughly (at least twice) with fresh, warm medium or buffer to remove any extracellular dye.[1]

Possible Cause 2: Incomplete De-esterification

  • Solution: After loading, allow sufficient time for intracellular esterases to completely cleave the AM esters. A post-loading incubation period of 30-60 minutes at 37°C is often recommended.

Problem 3: Heterogeneous Staining (Bright and Dim Cells in the Same Population)

Possible Cause 1: Uneven Dye Access Due to High Cell Density

  • Solution: Overly confluent cell cultures can lead to inconsistent staining. Ensure cells are plated at an optimal density that allows for uniform access to the this compound-AM loading solution. For adherent cells, aim for 60-80% confluency. For suspension cells, adjust the cell concentration to ensure adequate mixing and dye availability.

Possible Cause 2: Cell Health Variability

  • Solution: Unhealthy or dying cells may have compromised membrane integrity and reduced esterase activity, leading to poor dye loading and retention. Always use healthy, viable cells for staining experiments. A viability assay can be performed in parallel to assess the health of the cell population.

Problem 4: Punctate or Localized Staining (Compartmentalization)

Possible Cause 1: Sequestration of this compound in Organelles

  • Solution: this compound can sometimes accumulate in organelles such as vacuoles (especially in yeast) or mitochondria, leading to a punctate staining pattern instead of diffuse cytosolic fluorescence.[6] To minimize this, try lowering the incubation temperature (e.g., room temperature or 4°C) or reducing the incubation time.[1] Some studies have noted that compartmentalization can be more pronounced at physiological temperatures.[1]

Quantitative Data Summary

The following table provides starting recommendations for this compound-AM loading conditions in various cell types. It is important to note that these are guidelines, and optimal conditions should be determined empirically for each specific cell line and experimental setup.

Cell TypeThis compound-AM Concentration (µM)Incubation Time (minutes)Temperature (°C)Reference
Mammalian Cells (General)1 - 1015 - 604 - 37[1][2]
CHO Cells23037[1][2]
Human Neutrophils33037[3]
Yeast (S. cerevisiae)503030[7]

Experimental Protocols

Protocol 1: this compound-AM Stock Solution Preparation
  • Allow the vial of solid this compound-AM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM.

  • Vortex briefly to ensure the this compound-AM is fully dissolved.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Adherent Mammalian Cells
  • Culture adherent cells on coverslips or in multi-well plates to the desired confluency (typically 60-80%).

  • Prepare the this compound-AM loading solution by diluting the stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (e.g., 2-5 µM).

  • Aspirate the culture medium from the cells.

  • Wash the cells once with the warm physiological buffer.

  • Add the this compound-AM loading solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C), protected from light.

  • Aspirate the loading solution.

  • Wash the cells twice with warm physiological buffer to remove any extracellular dye.

  • Add fresh, warm buffer or medium to the cells.

  • Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • The cells are now ready for fluorescence imaging or measurement.

Visualizations

BCECF_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Start prep_stock Prepare this compound-AM Stock Solution (in DMSO) start->prep_stock prep_cells Prepare Cell Culture start->prep_cells prep_loading Prepare Loading Solution (in serum-free buffer) prep_stock->prep_loading wash1 Wash Cells prep_cells->wash1 load_dye Incubate with This compound-AM prep_loading->load_dye wash1->load_dye wash2 Wash Cells (x2) load_dye->wash2 deesterify De-esterification wash2->deesterify acquire Image/Measure Fluorescence deesterify->acquire end End acquire->end

Caption: Experimental workflow for this compound-AM staining of cells.

BCECF_Activation BCECF_AM This compound-AM (Non-fluorescent, Membrane-permeant) This compound This compound (Fluorescent, Membrane-impermeant) BCECF_AM->this compound Cleavage of AM esters esterases Intracellular Esterases cell_membrane extracellular Extracellular intracellular Intracellular

Caption: Conversion of this compound-AM to fluorescent this compound by intracellular esterases.

Troubleshooting_Flowchart cluster_q1 cluster_q2 cluster_q3 decision decision solution solution start Uneven Staining q1 Low/No Signal? start->q1 q2 High Background? q1->q2 No q1_cause1 Inefficient Loading? q1->q1_cause1 Yes q3 Punctate Staining? q2->q3 No q2_cause1 Extracellular Hydrolysis? q2->q2_cause1 Yes q3->solution No (Check Cell Density/Health) q3_cause1 Compartmentalization? q3->q3_cause1 Yes q1_cause2 Poor Dye Quality? q1_cause1->q1_cause2 No q1_sol1 Optimize Concentration/Time Use Serum-Free Buffer q1_cause1->q1_sol1 q1_sol2 Use Fresh, Properly Stored this compound-AM q1_cause2->q1_sol2 q2_sol1 Wash Cells Thoroughly Use Serum-Free Buffer q2_cause1->q2_sol1 q3_sol1 Lower Incubation Temp. Reduce Incubation Time q3_cause1->q3_sol1

Caption: Troubleshooting flowchart for uneven this compound staining.

References

refining BCECF imaging acquisition parameters for accuracy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining BCECF imaging acquisition parameters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible intracellular pH (pHi) measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound imaging experiments.

1. Weak or No this compound Signal

  • Question: I have loaded my cells with this compound-AM, but I am not seeing a fluorescent signal. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Incomplete this compound-AM Hydrolysis: The AM ester form of this compound is not fluorescent and must be cleaved by intracellular esterases to become active. Ensure you have allowed sufficient incubation time (typically 30-60 minutes at 37°C) for this process to occur.[1][2]

    • Improper Dye Loading: The loading efficiency can be cell-type dependent. You may need to optimize the this compound-AM concentration (a common range is 2-20 µM) and incubation time for your specific cells.[1] Also, ensure that the loading medium is free of serum, as it may contain esterases that can cleave the AM ester extracellularly.[3]

    • Cell Viability Issues: Dead or unhealthy cells will not have active esterases to convert this compound-AM to its fluorescent form. Check cell viability before and after loading.

    • Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for this compound. For ratiometric imaging, you will need two excitation filters.[3]

2. High Background Fluorescence

  • Question: My images have high background fluorescence, which is interfering with my signal. How can I reduce it?

  • Answer: High background can obscure your signal and reduce the accuracy of your measurements. Here are some potential causes and solutions:

    • Extracellular this compound-AM Hydrolysis: If the this compound-AM is hydrolyzed in the loading buffer, the free acid form (which is fluorescent) can contribute to background noise. Prepare the this compound-AM working solution immediately before use and avoid storing it in aqueous media.[3]

    • Insufficient Washing: After loading, it is crucial to wash the cells thoroughly with a fresh, serum-free medium or buffer (like Hanks' Balanced Salt Solution - HHBS) to remove any extracellular dye.[1][2]

    • Autofluorescence: Some cell types or media components can be inherently fluorescent. To account for this, you should acquire a background image of mock-treated cells (without this compound) and subtract this from your experimental images.

3. Rapid Signal Loss (Photobleaching)

  • Question: The this compound fluorescence is fading quickly during image acquisition. What is causing this and how can I prevent it?

  • Answer: The rapid loss of fluorescence is likely due to photobleaching, the light-induced destruction of the fluorophore. This is a common issue in fluorescence microscopy.[4][5] To minimize photobleaching:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

    • Minimize Exposure Time: Use the shortest possible exposure times for your camera.[4]

    • Use a Neutral Density Filter: These filters can be placed in the light path to attenuate the excitation light.

    • Acquire Images Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

    • Use an Anti-fade Reagent: If you are working with fixed cells, an anti-fade mounting medium can help preserve the signal.

4. Cell Health Appears Compromised (Phototoxicity)

  • Question: My cells are showing signs of stress (e.g., blebbing, rounding up, or dying) during the imaging experiment. Could this be related to the imaging process?

  • Answer: Yes, this is likely a result of phototoxicity, where the high-energy excitation light damages the cells.[4][6] This is a serious issue as it can alter the physiological processes you are trying to measure. To mitigate phototoxicity:

    • Follow the same recommendations for reducing photobleaching: Minimizing light intensity and exposure time is crucial for reducing both photobleaching and phototoxicity.[4]

    • Avoid Prolonged Exposure to UV Light: If your microscope uses a UV light source for excitation, be particularly cautious as UV light is more damaging to cells.

    • Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and in a suitable buffer or medium throughout the experiment.

5. Inaccurate or Inconsistent pH Readings

  • Question: My calculated intracellular pH values are not what I expect, or they are not consistent across experiments. What could be wrong?

  • Answer: Inaccurate pH measurements can stem from several sources. Here are some key areas to troubleshoot:

    • Improper Calibration: An accurate calibration curve is essential for converting fluorescence ratios to pH values.[7][8] Ensure you are using a reliable calibration method, such as the nigericin method, and that your calibration buffers are at the correct pH. The ionophore nigericin is used to equilibrate the intracellular and extracellular pH.[2][7][8]

    • Dye Compartmentalization: this compound should ideally be localized to the cytoplasm. However, in some cell types or under certain conditions, it can accumulate in organelles like vacuoles, which have a different pH and will skew your measurements.[3] You can check for compartmentalization by examining the fluorescence distribution within the cell.

    • Incomplete De-esterification: If the this compound-AM is not fully hydrolyzed, the remaining AM ester will not respond to pH changes, leading to an underestimation of the pH-dependent signal.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound imaging.

Table 1: this compound-AM Loading and Spectral Properties

ParameterRecommended ValueNotes
This compound-AM Stock Solution2-20 mM in anhydrous DMSOPrepare fresh and protect from light. Avoid repeated freeze-thaw cycles.[1]
This compound-AM Working Concentration2-20 µMOptimal concentration is cell-type dependent.[1]
Loading Time30-60 minutesAt 37°C.[1][2]
Excitation Wavelength 1 (pH-sensitive)~490 nm[2][3]
Excitation Wavelength 2 (Isosbestic)~440 nm[2][3]
Emission Wavelength~535 nm[2][3]
pKa~7.0Ideal for measuring physiological cytoplasmic pH (~6.8–7.4).[10]

Table 2: Typical pH Calibration Parameters

ParameterRecommended Value/ProcedureNotes
Calibration MethodNigericin or Protonophore (FCCP/CCCP) methodNigericin is a K+/H+ ionophore used to equilibrate pHi with extracellular pH.[2][7][8] FCCP/CCCP are protonophores that can also be used.[11]
Nigericin Concentration10 µM[2][7]
Calibration Buffer pH RangeTypically pH 6.0 to 8.0Should encompass the expected physiological range of your cells.[2]
Number of Calibration PointsAt least 3-5 pointsTo generate a reliable standard curve.[12]

Experimental Protocols

Detailed Protocol for this compound-AM Loading and Intracellular pH Measurement

  • Cell Preparation:

    • Plate cells on coverslips or in imaging dishes and allow them to adhere overnight in a CO2 incubator at 37°C. Cells should be at an appropriate confluency for imaging.

  • This compound-AM Stock Solution Preparation:

    • Prepare a 2 to 20 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.[1] Store any unused stock solution in aliquots at -20°C and protect from light.

  • This compound-AM Loading Solution Preparation:

    • On the day of the experiment, dilute the this compound-AM stock solution to a final working concentration of 2-20 µM in a serum-free medium or a suitable buffer (e.g., HHBS).

  • Cell Loading:

    • Remove the growth medium from the cells and wash once with the serum-free medium or buffer.

    • Add the this compound-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[1][2]

  • Washing:

    • After incubation, wash the cells at least twice with the fresh, warm (37°C) serum-free medium or buffer to remove any extracellular dye.[2]

  • Image Acquisition:

    • Mount the coverslip or dish on the microscope stage.

    • Acquire fluorescence images using the appropriate filter sets for this compound ratiometric imaging (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm).

    • Minimize light exposure to reduce photobleaching and phototoxicity.

  • Intracellular pH Calibration (Nigericin Method):

    • Prepare a series of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin.[2][12]

    • At the end of the experiment, sequentially perfuse the cells with the calibration buffers.

    • Acquire images at each pH step to generate a calibration curve of fluorescence ratio versus pH.

  • Data Analysis:

    • For each experimental time point, calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm) to the intensity at the isosbestic wavelength (~440 nm).

    • Use the calibration curve to convert the fluorescence ratios to intracellular pH values.

Visualizations

experimental_workflow cluster_prep Cell & Dye Preparation cluster_loading Cell Loading cluster_imaging Image Acquisition cluster_calibration Calibration & Analysis cell_prep Prepare Cells loading Incubate Cells with this compound-AM cell_prep->loading dye_prep Prepare this compound-AM Solution dye_prep->loading wash Wash Cells loading->wash acquire Acquire Ratiometric Images (Ex: 490/440 nm, Em: 535 nm) wash->acquire calibrate Calibrate with Nigericin acquire->calibrate analyze Calculate pH from Ratio calibrate->analyze

Caption: Experimental workflow for this compound imaging.

troubleshooting_flowchart start Start this compound Experiment issue Encounter Issue? start->issue no_signal Weak/No Signal issue->no_signal Yes high_bg High Background issue->high_bg Yes photobleach Photobleaching issue->photobleach Yes inaccurate_ph Inaccurate pH issue->inaccurate_ph Yes success Successful Experiment issue->success No check_loading Optimize Loading Conditions (Concentration, Time) no_signal->check_loading check_wash Improve Washing Steps high_bg->check_wash reduce_light Reduce Light Exposure (Intensity, Duration) photobleach->reduce_light check_cal Verify Calibration Curve inaccurate_ph->check_cal check_loading->issue check_wash->issue reduce_light->issue check_cal->issue

Caption: Troubleshooting common this compound imaging issues.

References

Validation & Comparative

A Head-to-Head Comparison of BCECF and SNARF for Cytosolic pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular pH indicators, the choice between 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and seminaphthorhodafluor (SNARF) dyes is a critical one. Both are fluorescent probes widely used for monitoring cytosolic pH, yet they possess distinct characteristics that make them suitable for different experimental needs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research.

Key Performance Characteristics at a Glance

A summary of the key quantitative data for this compound and SNARF-1, the most common variant of the SNARF family, is presented below for easy comparison.

PropertyThis compoundSNARF-1
Ratiometric Method Dual ExcitationDual Emission
Excitation Maxima ~440 nm (pH-insensitive), ~490-505 nm (pH-sensitive)[1][2]~488-530 nm[3]
Emission Maxima ~535 nm[4]~580 nm (acidic), ~640 nm (basic)[3]
Isosbestic Point ~439-440 nm (Excitation)[1][2]~600 nm (Emission for carboxy SNARF-1)[3]
pKa ~6.97 - 7.0[1][2]~7.3 - 7.5[3]
Optimal pH Range ~6.5 - 7.5[5]~7.0 - 8.0[6]

Principles of pH Measurement

The fundamental principle behind both this compound and SNARF as pH indicators lies in their pH-dependent fluorescence spectra. However, they employ different ratiometric approaches to ensure that measurements are independent of variables like dye concentration, photobleaching, and cell volume.

This compound is a dual-excitation, single-emission dye.[1] The ratio of fluorescence intensity emitted at a single wavelength (around 535 nm) when excited at two different wavelengths—one pH-sensitive (e.g., 490 nm) and one pH-insensitive or isosbestic (e.g., 440 nm)—is used to determine the intracellular pH.[1][4]

In contrast, SNARF dyes are single-excitation, dual-emission probes.[3] They are excited at a single wavelength (e.g., 514 nm), and the ratio of the fluorescence intensities at two different emission wavelengths (one for the acidic form and one for the basic form) is measured to calculate the pH.[3]

Ratiometric_Measurement cluster_this compound This compound (Dual Excitation) cluster_SNARF SNARF (Dual Emission) B_Exc1 Excitation 1 (~490 nm, pH-sensitive) B_Em Emission (~535 nm) B_Exc1->B_Em B_Exc2 Excitation 2 (~440 nm, Isosbestic) B_Exc2->B_Em B_Ratio Ratio (Intensity at Ex1 / Intensity at Ex2) B_Em->B_Ratio B_pH Cytosolic pH B_Ratio->B_pH S_Exc Excitation (~514 nm) S_Em1 Emission 1 (~580 nm, Acidic) S_Exc->S_Em1 S_Em2 Emission 2 (~640 nm, Basic) S_Exc->S_Em2 S_Ratio Ratio (Intensity at Em2 / Intensity at Em1) S_Em1->S_Ratio S_Em2->S_Ratio S_pH Cytosolic pH S_Ratio->S_pH

Fig. 1: Ratiometric measurement principles of this compound and SNARF.

In-Depth Comparison

Advantages of this compound:
  • Optimal pKa for Cytosolic pH: With a pKa of approximately 7.0, this compound is highly sensitive to pH changes within the typical physiological range of cytosolic pH (6.8-7.4).[1]

  • Good Intracellular Retention: Once the acetoxymethyl (AM) ester is cleaved by intracellular esterases, the resulting this compound molecule has 4-5 negative charges, which aids in its retention within the cytoplasm.[1]

  • Well-Established and Widely Used: this compound has been the go-to intracellular pH indicator for decades, resulting in a vast body of literature and well-established protocols.[5]

Disadvantages of this compound:
  • Isomeric Mixture: Commercial preparations of this compound-AM are often a mixture of isomers, which can lead to variability between batches and potentially affect the reproducibility of measurements.[7]

  • Poor Signal-to-Noise in Ratio Imaging: The excitation isosbestic point is far from the excitation maximum, which can result in a lower signal-to-noise ratio in ratio imaging microscopy.[1]

Advantages of SNARF:
  • Suited for Confocal Microscopy: Being a single-excitation dye, SNARF is well-suited for confocal laser scanning microscopy, which often has a limited number of available excitation laser lines.[3]

  • Longer Emission Wavelengths: The red-shifted emission of SNARF reduces interference from cellular autofluorescence, which is more prominent at shorter wavelengths.

  • Variety of pKa Values: The SNARF family includes several derivatives with different pKa values (e.g., SNARF-4F with a pKa of ~6.4 and SNARF-5F with a pKa of ~7.2), allowing researchers to choose a probe optimized for their specific experimental pH range.

Disadvantages of SNARF:
  • Intracellular Environment Effects: The spectral properties and pKa of SNARF can be significantly altered by the intracellular environment. This necessitates in situ calibration for accurate pH measurements, as calibration with extracellular dye can be misleading.

  • Higher pKa of SNARF-1: The pKa of carboxy SNARF-1 is around 7.5, which may be too high for optimal sensitivity in the normal cytosolic pH range of some cells.[3]

Experimental Protocols

Accurate and reproducible cytosolic pH measurements rely on proper cell loading and calibration. Below are detailed protocols for using the AM ester forms of this compound and SNARF.

Cell Loading with this compound-AM or SNARF-1 AM

This protocol describes the general procedure for loading cells with the cell-permeant AM ester forms of the dyes.

Cell_Loading A Prepare a 1-10 mM stock solution of this compound-AM or SNARF-1 AM in anhydrous DMSO. B Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. A->B C Incubate cells with the dye-loading solution for 30-60 minutes at 37°C in the dark. B->C D Wash the cells three times with fresh buffer to remove extracellular dye. C->D E Allow cells to de-esterify the dye for at least 15-30 minutes at 37°C before measurement. D->E

Fig. 2: General workflow for loading cells with AM esters.

Materials:

  • This compound-AM or SNARF-1 AM

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cell culture to be analyzed

Procedure:

  • Prepare a stock solution: Dissolve this compound-AM or SNARF-1 AM in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare the loading solution: Dilute the stock solution into a physiological buffer to a final working concentration, typically between 1 and 5 µM.

  • Load the cells: Replace the cell culture medium with the dye-loading solution and incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Wash the cells: Remove the loading solution and wash the cells three times with fresh, warm physiological buffer to remove any extracellular dye.[4]

  • De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to allow for complete cleavage of the AM ester by intracellular esterases.[4]

In Situ pH Calibration

For accurate quantification of cytosolic pH, an in situ calibration is crucial. This is typically performed using the K+/H+ ionophore nigericin, which equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.[8]

Materials:

  • Dye-loaded cells

  • High-potassium calibration buffers of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)

  • Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

  • Prepare calibration buffers: Prepare a series of high-potassium buffers (e.g., 130-150 mM KCl) with varying pH values covering the expected physiological range.[4]

  • Add nigericin: To each calibration buffer, add nigericin to a final concentration of 10-50 µM immediately before use.[3][8]

  • Equilibrate and measure: Replace the buffer on the dye-loaded cells with a high-potassium calibration buffer containing nigericin. Allow the intracellular and extracellular pH to equilibrate for 5-10 minutes.

  • Record fluorescence ratios: Measure the fluorescence ratio for each calibration pH.

  • Generate a calibration curve: Plot the measured fluorescence ratios against the corresponding pH values to generate a standard curve.

  • Determine experimental pH: The fluorescence ratios from the experimental samples can then be used to determine the intracellular pH by interpolation from the calibration curve.

In_Situ_Calibration cluster_workflow Calibration Workflow cluster_application Experimental Application Start Dye-loaded cells Step1 Incubate with high K+ buffer + Nigericin at known pH Start->Step1 Step2 Measure fluorescence ratio Step1->Step2 Step3 Repeat for a range of pH values Step2->Step3 Step4 Plot Ratio vs. pH to create a calibration curve Step3->Step4 Exp_Step2 Interpolate pH from calibration curve Step4->Exp_Step2 Use curve for interpolation Exp_Start Experimental cells Exp_Step1 Measure fluorescence ratio Exp_Start->Exp_Step1 Exp_Step1->Exp_Step2

Fig. 3: Workflow for in situ pH calibration and experimental measurement.

Conclusion

The choice between this compound and SNARF for cytosolic pH measurement depends heavily on the specific experimental setup and requirements. This compound, with its pKa well-suited for physiological cytosolic pH, remains a robust and popular choice. However, researchers using confocal microscopy or those concerned with autofluorescence may find the longer wavelength emission of SNARF dyes advantageous. For all applications, it is imperative to perform careful in situ calibrations to ensure the accuracy of the obtained pH values. By understanding the distinct properties and following rigorous experimental protocols, researchers can confidently select and utilize the appropriate fluorescent indicator to unravel the complexities of intracellular pH regulation.

References

Validating Intracellular pH: A Comparison of BCECF Calibration Methods

Author: BenchChem Technical Support Team. Date: November 2025

A researcher's guide to the robust validation of intracellular pH (pHi) measurements using the fluorescent probe BCECF, with a focus on the widely used nigericin/high-K+ calibration method and its alternatives.

In the landscape of cellular physiology and drug development, the precise measurement of intracellular pH is paramount. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (this compound) has long been a workhorse for monitoring pHi dynamics. However, the raw fluorescence data is only as reliable as its calibration. This guide provides a comprehensive comparison of the gold-standard nigericin/high-K+ method for calibrating this compound-AM esters, alongside a discussion of alternative probes and validation techniques.

The Nigericin/High-K+ Method: A Gold Standard Under Scrutiny

The nigericin/high-K+ method is a widely adopted technique to calibrate the fluorescence signals of this compound to absolute pHi values. This method relies on the ionophore nigericin, a K+/H+ exchanger, to equilibrate the intracellular and extracellular pH in a high-potassium environment. The high extracellular potassium concentration depolarizes the cell membrane, effectively clamping the intracellular K+ concentration to the extracellular level. Nigericin then facilitates the exchange of intracellular H+ for extracellular K+, forcing the pHi to match the known pH of the external calibration buffer.

While effective, studies have indicated that the nigericin/high-K+ method may introduce systematic errors in pHi estimations, potentially underestimating the true pHi by as much as 0.2 to 0.4 pH units.[1] This discrepancy is thought to arise from factors such as the selection of an inappropriate external K+ concentration, which can lead to systematic errors of approximately 0.1 pH unit.[1]

A Comparative Look at Intracellular pH Probes

While this compound remains a popular choice, several alternative fluorescent probes have been developed to address some of its limitations, such as signal-to-noise ratio and photostability. The table below provides a comparative overview of this compound and other commonly used pHi indicators.

ProbepKaExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
This compound ~7.0Ratiometric: ~490/~440~535Ratiometric measurement minimizes effects of dye concentration and photobleaching.Can exhibit poor signal-to-noise ratios and photobleaching.
mOrange2 ~6.5~548~562Genetically encoded, allowing for uniform expression.Lower pKa may be less suitable for the physiological range of some cell types.
BCFL ~7.0Ratiometric: ~503/~454~528Improved signal-to-noise ratio compared to this compound.Proprietary dye, may be more expensive.
pHrodo™ Dyes Varies (acidic range)Varies by colorVaries by colorSpecifically designed for acidic organelles; low fluorescence at neutral pH reduces background.Not ideal for cytosolic pH measurements.

Experimental Protocol: this compound Calibration with Nigericin/High-K+

This protocol outlines the steps for calibrating intracellular this compound fluorescence using the nigericin/high-K+ method.

Materials:

  • Cells loaded with this compound-AM

  • High-K+ calibration buffers (e.g., 120-140 mM KCl) of varying known pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • Nigericin stock solution (e.g., 10 mM in ethanol)

  • Fluorometer or fluorescence microscope capable of ratiometric imaging

Procedure:

  • Cell Loading: Incubate cells with this compound-AM according to the manufacturer's instructions to allow for de-esterification and intracellular trapping of this compound.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., Emission at 535 nm with sequential excitation at ~490 nm and ~440 nm) of the this compound-loaded cells in their normal physiological buffer.

  • Equilibration: Replace the physiological buffer with the first high-K+ calibration buffer containing a final concentration of 5-10 µM nigericin.

  • Fluorescence Reading: Allow the intracellular and extracellular pH to equilibrate for 5-10 minutes and then record the new fluorescence ratio.

  • Stepwise pH Change: Repeat steps 3 and 4 with the remaining high-K+ calibration buffers, moving sequentially through the desired pH range.

  • Calibration Curve: Plot the measured fluorescence ratios against the corresponding known pH values of the calibration buffers to generate a calibration curve.

  • pHi Determination: Use the calibration curve to convert the baseline fluorescence ratio of the experimental cells to an absolute pHi value.

Visualizing the Calibration Workflow

The following diagram illustrates the logical flow of the nigericin/high-K+ calibration method.

BCECF_Calibration_Workflow cluster_preparation Cell Preparation cluster_measurement Measurement cluster_calibration Calibration cluster_analysis Data Analysis Load_Cells Load Cells with this compound-AM Wash_Cells Wash to Remove Extracellular Dye Load_Cells->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Ratio (R_exp) Wash_Cells->Measure_Baseline Add_High_K_Nigericin Add High-K+ Buffer + Nigericin at Known pH Measure_Baseline->Add_High_K_Nigericin Equilibrate_pH Equilibrate pHi with pHe Add_High_K_Nigericin->Equilibrate_pH Measure_Ratio Measure Fluorescence Ratio (R_cal) Equilibrate_pH->Measure_Ratio Repeat_pH Repeat for Multiple pH Values Measure_Ratio->Repeat_pH Repeat_pH->Add_High_K_Nigericin Generate_Curve Generate Calibration Curve (R_cal vs. pH) Repeat_pH->Generate_Curve Determine_pHi Determine Experimental pHi from R_exp Generate_Curve->Determine_pHi

Caption: Workflow for this compound pHi calibration using the nigericin/high-K+ method.

The Underlying Mechanism: How Nigericin and High K+ Clamp pHi

The success of this calibration technique hinges on the specific actions of nigericin and a high-potassium environment. The following diagram illustrates this mechanism.

Nigericin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space High_K_ext High [K+]e Nigericin Nigericin (K+/H+ Ionophore) High_K_ext->Nigericin Depolarizes Membrane Known_pH_ext Known pHe K_int [K+]i Nigericin->K_int K+ influx H_int [H+]i Nigericin->H_int H+ efflux K_int->High_K_ext [K+]i ≈ [K+]e H_int->Known_pH_ext pHi ≈ pHe This compound This compound H_int->this compound Influences Fluorescence

Caption: Mechanism of pHi clamping by nigericin in a high-potassium environment.

Alternative Calibration Strategies

Given the potential for systematic errors with the nigericin method, researchers should be aware of alternative calibration techniques. One such method is the "null point" or "null technique," which involves bracketing the steady-state pHi without relying on complete ionophore-induced equilibration.[1] Another approach involves the use of different protonophores, such as FCCP or CCCP, to titrate the intracellular pH.

Conclusion

The validation of this compound pH readings is a critical step in ensuring the accuracy of experimental data. The nigericin/high-K+ method, while widely used, is not without its potential pitfalls. Researchers should be mindful of the potential for systematic errors and consider alternative calibration methods or probes when necessary. By carefully selecting the appropriate tools and techniques, scientists and drug development professionals can confidently and accurately measure intracellular pH, a fundamental parameter in cellular health and disease.

References

A Head-to-Head Comparison of BCECF and Other Fluorescent pH Indicators for Intracellular Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular pH (pHi) measurement, selecting the optimal fluorescent indicator is paramount. Among the available tools, 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has long been a workhorse. This guide provides an objective comparison of this compound with other common fluorescent pH indicators, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

This compound is a widely used fluorescent dye for measuring intracellular pH due to its pKa of approximately 7.0, which is ideal for monitoring pH changes within the typical physiological range of most mammalian cells (pH 6.8–7.4).[1][2] Its fluorescence intensity is pH-dependent, increasing as the pH becomes more alkaline.[3] A key advantage of this compound is its ability to be used for ratiometric measurements.[1][4][5] This technique, which involves calculating the ratio of fluorescence intensities at two different excitation wavelengths, minimizes artifacts arising from variations in dye concentration, cell path length, and photobleaching.[1][6]

Comparative Analysis of Key Performance Metrics

To facilitate a direct comparison, the table below summarizes the key photophysical properties of this compound and other frequently used fluorescent pH indicators.

IndicatorpKaExcitation Max (nm)Emission Max (nm)RatiometricQuantum YieldKey Features
This compound ~7.0[1]~440 (pH-insensitive), ~490-505 (pH-sensitive)[5][7][8]~530-535[3][8]Dual-excitation[1]HighGood intracellular retention; pKa ideal for physiological pH.[1][8]
Carboxyfluorescein ~6.5[9][10]~492 (pH 9)[10]~514 (pH 9)[10]NoHigh (0.95 in 0.1M NaOH)[4]Simpler structure, but lower pKa may be less suitable for cytosolic pH.
SNARF-1 ~7.5[11]~488 or 514[12][13]~580 (acidic), ~640 (basic)[13]Dual-emission[12]ModerateEmission spectrum shifts with pH; may be more sensitive to the intracellular environment.[14]
HPTS (Pyranine) ~7.3~405 (acidic), ~450 (basic)~510Dual-excitationHighOften used for measuring pH in liposomes and other artificial systems.

Deciphering the Signaling Pathway: How Fluorescent pH Indicators Work

Fluorescent pH indicators are weak acids or bases whose spectral properties change upon protonation or deprotonation. This allows for the visualization and quantification of pH changes within cellular compartments.

Signaling_Pathway Mechanism of Fluorescent pH Indicators cluster_dye Fluorescent Dye cluster_environment Cellular Environment cluster_fluorescence Fluorescence Output Indicator_H Protonated Form (HA) Indicator_A Deprotonated Form (A⁻) Indicator_H->Indicator_A H_ion H⁺ Indicator_H->H_ion Deprotonation (High pH) Emission_1 Altered Fluorescence Indicator_H->Emission_1 Emission_2 Baseline Fluorescence Indicator_A->Emission_2 H_ion->Indicator_H Protonation (Low pH) Excitation Excitation Light Excitation->Indicator_H Excitation->Indicator_A

Caption: Mechanism of action for fluorescent pH indicators.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific inquiry. The following section outlines a general protocol for measuring intracellular pH using the acetoxymethyl (AM) ester form of this compound, which is cell-permeant.

Materials:

  • This compound-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4[8]

  • Cell culture medium

  • Cultured cells on coverslips

  • Fluorescence microscope with appropriate filter sets for this compound (e.g., excitation at ~440 nm and ~490 nm, emission at ~535 nm)

  • Image analysis software

Protocol for Loading Cells with this compound-AM:

  • Prepare a this compound-AM stock solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-10 mM. Store desiccated at -20°C.[1] The DMSO stock solution should be kept anhydrous as the AM ester is sensitive to moisture.[1]

  • Prepare a loading solution: Dilute the this compound-AM stock solution in cell culture medium or HBS to a final working concentration of 1-5 µM.

  • Load the cells: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.[8]

  • Wash the cells: After incubation, wash the cells three times with fresh, warm HBS or cell culture medium to remove extracellular dye.[8]

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the fluorescent this compound inside the cells.[2]

  • Imaging: Mount the coverslip on a perfusion chamber on the microscope stage. Acquire fluorescence images by exciting the cells at both the pH-sensitive (~490 nm) and pH-insensitive (isosbestic point, ~440 nm) wavelengths, while collecting the emission at ~535 nm.

Intracellular pH Calibration:

To convert the fluorescence ratio to an absolute pH value, an in situ calibration is necessary. This is typically performed by perfusing the cells with a series of high-potassium buffers of known pH containing a proton ionophore like nigericin. Nigericin equilibrates the intracellular and extracellular pH.

Experimental_Workflow Workflow for Intracellular pH Measurement Start Start Prepare_Stock Prepare this compound-AM Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Loading Prepare Loading Solution (in buffer/medium) Prepare_Stock->Prepare_Loading Load_Cells Incubate Cells with Loading Solution (30-60 min) Prepare_Loading->Load_Cells Wash Wash Cells (3x) Load_Cells->Wash De_esterify De-esterification (15-30 min) Wash->De_esterify Image Acquire Fluorescence Images (dual excitation) De_esterify->Image Calibrate Perform In Situ pH Calibration Image->Calibrate Analyze Calculate Ratio and Determine Intracellular pH Calibrate->Analyze End End Analyze->End

Caption: A typical experimental workflow for measuring intracellular pH.

Advantages and Disadvantages of Ratiometric Measurement

Ratiometric indicators like this compound offer significant advantages over single-wavelength indicators.[6] By taking a ratio of fluorescence intensities, measurements become independent of factors such as dye concentration, photobleaching, and cell thickness.[1][6] This leads to more accurate and quantitative measurements of intracellular ion concentrations.[6]

However, there are also some drawbacks. For this compound, the isosbestic point is quite far from the excitation maximum, which can lead to poor signal-to-noise characteristics in ratio imaging microscopy.[1] Additionally, some ratiometric indicators, though not this compound, require UV excitation which can be phototoxic to cells.[15]

Logical_Relationship Ratiometric vs. Single-Wavelength Indicators cluster_ratiometric Ratiometric Indicators (e.g., this compound, SNARF-1) cluster_single Single-Wavelength Indicators Indicators Fluorescent pH Indicators Ratiometric Indicators Ratiometric Indicators Indicators->Ratiometric Indicators Single-Wavelength Indicators Single-Wavelength Indicators Indicators->Single-Wavelength Indicators R_Advantages Advantages: - Independent of dye concentration - Corrects for photobleaching - More quantitative R_Disadvantages Disadvantages: - Lower signal-to-noise (this compound) - Potential for phototoxicity (UV-excitable dyes) S_Advantages Advantages: - Simpler instrumentation - High signal intensity S_Disadvantages Disadvantages: - Sensitive to dye loading variations - Affected by photobleaching - Less quantitative Ratiometric Indicators->R_Advantages Ratiometric Indicators->R_Disadvantages Single-Wavelength Indicators->S_Advantages Single-Wavelength Indicators->S_Disadvantages

References

A Guide to Confirming the Accuracy of BCECF Ratiometric Measurements for Intracellular pH

Author: BenchChem Technical Support Team. Date: November 2025

Confirming Accuracy: The Critical Step of In Situ Calibration

The most crucial method for ensuring the accuracy of BCECF measurements is in situ calibration . This process involves equilibrating the intracellular and extracellular pH, allowing for the creation of a standard curve that relates the fluorescence ratio to known pH values. The most common method for achieving this is through the use of the protonophore nigericin in a high-potassium buffer. Nigericin facilitates the exchange of K+ for H+, effectively clamping the intracellular pH to the extracellular pH.

Comparison of Intracellular pH Probes

While this compound is a popular choice, several alternatives exist, each with its own set of advantages and disadvantages. The following table provides a comparison of this compound with other common pHi indicators.

FeatureThis compoundSNARF-1SNARF-5FmOrange2
Measurement Type Dual-excitation ratiometricDual-emission ratiometricDual-emission ratiometricGenetically encoded, intensity-based
pKa ~6.98 - 7.0[1][2]~7.5[3]~7.2[4][5]~6.5[6]
Optimal pH Range 6.8 - 7.4[7]7.0 - 8.0[3]6.8 - 7.4[3]6.0 - >7.0[6]
Advantages - Well-established- Good signal-to-noise ratio- Dual-emission reduces artifacts from excitation shifts- pKa closer to physiological cytosolic pH than SNARF-1- Uniform expression- No need for dye loading- Suitable for long-term studies
Disadvantages - Can be phototoxic[4][5]- Potential for dye leakage- Isomeric variability can lead to inconsistencies[1]- pKa is slightly high for typical cytosolic pH- Less commonly used than this compound or SNARF-1- Requires genetic modification of cells- Lower signal intensity than some chemical dyes

Experimental Protocols

This compound-AM Loading Protocol

This protocol outlines the steps for loading cells with the acetoxymethyl (AM) ester of this compound, which is cell-permeant.

Materials:

  • This compound-AM (stock solution in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Adherent or suspension cells

Procedure:

  • Prepare a fresh this compound-AM loading solution at a final concentration of 1-10 µM in HBSS or culture medium.[3]

  • For adherent cells, remove the culture medium and wash the cells once with the loading buffer. For suspension cells, pellet the cells and resuspend them in the loading buffer.

  • Incubate the cells with the this compound-AM loading solution for 30-60 minutes at 37°C in the dark.[8][9]

  • After incubation, wash the cells at least twice with fresh, warm HBSS or culture medium to remove any extracellular dye.

  • The cells are now loaded with this compound and ready for fluorescence measurements.

In Situ Calibration Protocol using Nigericin

This protocol describes how to generate a calibration curve to convert fluorescence ratios to pHi values.

Materials:

  • This compound-loaded cells

  • High-potassium calibration buffers with a range of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • Nigericin (stock solution in ethanol or DMSO)

  • Valinomycin (optional, to further clamp membrane potential)

High-Potassium Calibration Buffer Recipe (example):

  • 130 mM KCl

  • 1 mM MgCl2

  • 15 mM HEPES

  • 15 mM MES

  • Adjust pH to the desired value with KOH.

Procedure:

  • Prepare a series of high-potassium calibration buffers with different pH values.

  • Add nigericin to each calibration buffer at a final concentration of 10-50 µM.[3] Valinomycin can also be added at ~10 µM.

  • Replace the medium of the this compound-loaded cells with the first calibration buffer (e.g., pH 7.0).

  • Allow the cells to equilibrate for 5-10 minutes.

  • Measure the fluorescence intensity at the two excitation wavelengths (typically ~490 nm and ~440 nm) and a single emission wavelength (~535 nm).[2]

  • Calculate the ratio of the fluorescence intensities (F490/F440).

  • Repeat steps 3-6 for each of the different pH calibration buffers.

  • Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration curve.

  • Fit the data to a suitable equation (e.g., a sigmoid or linear fit over the physiological range) to allow for the conversion of experimental ratios to pHi values.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

BCECF_Measurement_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_culture 1. Cell Culture dye_loading 2. This compound-AM Loading (30-60 min, 37°C) cell_culture->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash excitation 4. Excite at ~490nm & ~440nm wash->excitation emission 5. Measure Emission at ~535nm excitation->emission ratio 6. Calculate Ratio (F490 / F440) emission->ratio convert_ratio 11. Convert Experimental Ratio to Intracellular pH ratio->convert_ratio add_buffer 7. Add High K+ Buffer + Nigericin (various pH) equilibrate 8. Equilibrate pHi = pHo add_buffer->equilibrate measure_ratio 9. Measure Ratio at each pH equilibrate->measure_ratio calibration_curve 10. Generate Calibration Curve measure_ratio->calibration_curve calibration_curve->convert_ratio

Workflow for this compound Ratiometric Intracellular pH Measurement.

Mechanism of this compound for Intracellular pH Measurement.

References

A Head-to-Head Comparison: BCECF vs. pH-Sensitive GFP for Intracellular pH Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is crucial for understanding a myriad of cellular processes, from enzyme activity and cell proliferation to drug efficacy and toxicity. Two of the most prominent tools for monitoring pHi in live cells are the small molecule fluorescent dye BCECF and the genetically encoded pH-sensitive Green Fluorescent Proteins (GFPs), such as ratiometric pHluorin. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable probe for your research needs.

Performance at a Glance: A Quantitative Comparison

To facilitate an easy comparison of the key performance indicators of this compound and ratiometric pHluorin, the following table summarizes their quantitative properties.

FeatureThis compound (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein)Ratiometric pHluorin (a pH-sensitive GFP variant)
Method of Introduction Cell loading using the membrane-permeant AM ester (this compound-AM)[1][2]Transient or stable transfection of a plasmid encoding the protein[3]
pKa ~6.97 - 7.0[2][4]~7.1[5]
Ratiometric Measurement Dual excitation ratiometric[6][7]Dual excitation ratiometric[8]
Excitation Wavelengths ~490 nm (pH-sensitive) and ~440 nm (isosbestic point)[9][10]~395 nm (alkaline-favored) and ~475 nm (acidic-favored)[8]
Emission Wavelength ~535 nm[1]~509 nm[8]
Photostability Prone to photobleaching with prolonged excitation[11]Generally considered more photostable than small molecule dyes like this compound.[12]
Signal-to-Noise Ratio Can be affected by incomplete hydrolysis of the AM ester and dye leakage.Generally high due to specific expression within the cell, but can be influenced by expression levels.
Cellular Localization Primarily cytosolic, but can compartmentalize in acidic organelles.[11]Can be targeted to specific organelles by fusing with localization signals.
Cytotoxicity The AM ester form can exhibit some cytotoxicity.[1]Generally considered to have low cytotoxicity as it is a protein expressed by the cell.
Response Time Rapid, limited by diffusion and enzyme kinetics.Very rapid, reflecting the intrinsic conformational change of the protein.

Delving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful intracellular pH measurements. Below are representative protocols for utilizing this compound-AM and transfecting cells with a ratiometric pHluorin plasmid.

Experimental Protocol: Intracellular pH Measurement with this compound-AM

This protocol is adapted for mammalian cells cultured in a 96-well plate format.

Materials:

  • This compound-AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer), pH 7.4

  • Pluronic® F-127 (optional, to aid in dye loading)

  • Probenecid (optional, to inhibit dye leakage)

  • Nigericin

  • Valinomycin

  • High potassium calibration buffers (pH values ranging from 6.0 to 8.0)

  • Fluorescence microplate reader or microscope with appropriate filter sets

Procedure:

  • Prepare a 1-5 mM this compound-AM stock solution in anhydrous DMSO. Store protected from light and moisture.

  • Prepare a loading buffer containing 1-5 µM this compound-AM in HBSS/HEPES. If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM).

  • Remove the culture medium from the cells and wash once with HBSS/HEPES.

  • Add the this compound-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells two to three times with HBSS/HEPES to remove extracellular dye.

  • Add fresh HBSS/HEPES to the cells for imaging.

  • Measure the fluorescence intensity at an emission wavelength of ~535 nm, with excitation at ~490 nm and ~440 nm.

  • To perform an intracellular pH calibration, at the end of the experiment, treat the cells with a high potassium buffer containing 10 µM nigericin and 10 µM valinomycin. This will equilibrate the intracellular and extracellular pH.

  • Sequentially replace the calibration buffer with buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and record the corresponding fluorescence ratios (490nm/440nm).

  • Generate a calibration curve by plotting the fluorescence ratio against the pH values. This curve can then be used to convert the experimental fluorescence ratios to intracellular pH values.[13]

Experimental Protocol: Transient Transfection of Ratiometric pHluorin

This protocol is a general guideline for transfecting mammalian cells (e.g., HEK293T or COS7) with a plasmid encoding ratiometric pHluorin.[3][14]

Materials:

  • Mammalian cells (e.g., HEK293T, COS7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding ratiometric pHluorin

  • Transfection reagent (e.g., Lipofectamine®, FuGENE®)

  • Serum-free medium (e.g., Opti-MEM®)

  • Glass-bottom dishes or multi-well plates suitable for imaging

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells in glass-bottom dishes or plates 18-24 hours before transfection to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes. In separate tubes, dilute the pHluorin plasmid DNA and the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer (typically 15-30 minutes) to allow complex formation.

  • While the complexes are forming, replace the culture medium of the cells with fresh, pre-warmed complete medium.

  • Add the DNA-transfection reagent complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Replace the medium with fresh imaging buffer (e.g., HBSS/HEPES) before imaging.

  • Visualize the cells expressing ratiometric pHluorin using a fluorescence microscope. Acquire images using excitation wavelengths of ~395 nm and ~475 nm, and an emission wavelength of ~509 nm.

  • Perform an in situ pH calibration similar to the this compound protocol, using high potassium buffers of known pH containing nigericin and valinomycin to generate a calibration curve of the fluorescence ratio (395nm/475nm) versus pH.[15]

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and the underlying principles of these pH sensors, the following diagrams, generated using the DOT language, illustrate the key steps and mechanisms.

BCECF_Workflow cluster_prep Preparation cluster_cell_loading Cell Loading cluster_imaging Imaging & Calibration BCECF_AM This compound-AM Stock LoadingBuffer Prepare Loading Buffer BCECF_AM->LoadingBuffer Wash1 Wash Cells Incubate Incubate with This compound-AM Wash1->Incubate Wash2 Wash to Remove Excess Dye Incubate->Wash2 Imaging Acquire Images (Ex: 490/440nm, Em: 535nm) Wash2->Imaging Calibration In Situ Calibration (Nigericin/Valinomycin) Imaging->Calibration DataAnalysis Generate Calibration Curve & Calculate pHi Calibration->DataAnalysis

Experimental workflow for intracellular pH measurement using this compound-AM.

pHluorin_Workflow cluster_prep Preparation cluster_transfection Transfection & Expression cluster_imaging Imaging & Calibration Plasmid pHluorin Plasmid DNA Complex Form DNA-Reagent Complexes Plasmid->Complex TransfectionReagent Transfection Reagent TransfectionReagent->Complex AddComplex Add Complexes to Cells Complex->AddComplex Incubate Incubate for 24-48h (Protein Expression) AddComplex->Incubate Imaging Acquire Images (Ex: 395/475nm, Em: 509nm) Incubate->Imaging Calibration In Situ Calibration (Nigericin/Valinomycin) Imaging->Calibration DataAnalysis Generate Calibration Curve & Calculate pHi Calibration->DataAnalysis

Experimental workflow for intracellular pH measurement using pH-sensitive GFP (pHluorin).

pH_Sensing_Mechanism cluster_this compound This compound Mechanism cluster_phluorin Ratiometric pHluorin Mechanism BCECF_H Protonated this compound (Low Fluorescence at 490nm) BCECF_depro Deprotonated this compound (High Fluorescence at 490nm) BCECF_H->BCECF_depro Increase in pH BCECF_depro->BCECF_H Decrease in pH pHluorin_acid Protonated Chromophore (Excitation ~475nm) pHluorin_base Deprotonated Chromophore (Excitation ~395nm) pHluorin_acid->pHluorin_base Increase in pH pHluorin_base->pHluorin_acid Decrease in pH

Simplified mechanism of pH sensing for this compound and ratiometric pHluorin.

Making the Right Choice: this compound vs. pH-sensitive GFP

The decision between using this compound and a pH-sensitive GFP ultimately depends on the specific requirements of the experiment.

Choose this compound for:

  • Simplicity and speed: Cell loading is a relatively quick and straightforward process.

  • Endpoint assays: Well-suited for high-throughput screening applications where transient measurements are sufficient.

  • Experiments where genetic modification is not feasible or desirable.

However, be mindful of:

  • Potential for cytotoxicity from the AM ester and loading reagents.

  • Uneven dye loading and leakage, which can affect the accuracy and reproducibility of measurements.

  • Compartmentalization of the dye into acidic organelles, which can complicate the interpretation of cytosolic pH.

  • Lower photostability compared to fluorescent proteins, which can be a limitation for long-term imaging studies.[11]

Choose pH-sensitive GFPs (like ratiometric pHluorin) for:

  • Long-term studies and stable expression: The genetic encoding allows for the creation of stable cell lines continuously expressing the pH sensor.

  • Targeted measurements: The ability to fuse the GFP to a protein of interest or a localization signal enables the measurement of pH in specific subcellular compartments.

  • Higher photostability, making them ideal for time-lapse imaging.

  • Lower cytotoxicity compared to loading with chemical dyes.

However, consider:

  • The need for transfection, which can be a more complex and time-consuming process than dye loading.

  • Variability in expression levels between cells, which necessitates ratiometric imaging for accurate quantification.

  • The time required for protein expression and maturation after transfection.

References

A Comparative Guide to Intracellular pH Measurement: BCECF vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular pH (pHi) is critical for understanding a vast array of cellular processes, from enzyme activity and signal transduction to drug efficacy and cytotoxicity. For decades, the fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been the workhorse for pHi determination. However, a new generation of fluorescent probes offers potential advantages in terms of reliability and reproducibility. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Intracellular pH Indicators

The selection of a fluorescent pHi indicator should be based on a careful consideration of its photophysical properties and its performance within the cellular environment. While this compound has been widely adopted, alternatives from the seminaphthorhodafluor (SNARF) family of dyes present compelling characteristics. The following table summarizes the key performance parameters of this compound and its primary ratiometric competitor, carboxy SNARF-1, along with the improved SNARF-5F.

ParameterThis compoundCarboxy SNARF-1SNARF-5F
Ratiometric Method Dual-ExcitationDual-EmissionDual-Emission
pKa ~7.0~7.5~7.2
Optimal pH Range 6.5 - 7.57.0 - 8.06.8 - 7.8
Phototoxicity High[1]Lower than this compoundNegligible[1]
Intracellular Retention Moderate to PoorGoodGood
Susceptibility to Intracellular Environment Minimal effect on pKa and spectra[2]Significant quenching and pKa shift (+0.2 pH units)[2]Not extensively reported, but in situ calibration is crucial.
Signal-to-Noise Ratio Can be low due to weak absorption at the isosbestic point.Generally good.Good[1]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for achieving reliable and reproducible pHi measurements. Below are standardized protocols for cell loading and in situ calibration for both this compound and SNARF-1.

This compound-AM Loading and In Situ Calibration Protocol

Materials:

  • This compound-AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Nigericin (10 mM stock in ethanol)

  • High potassium calibration buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES, at various pH values)

Cell Loading Procedure:

  • Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.

  • Dilute the this compound-AM stock solution in HBSS to a final working concentration of 2-5 µM.

  • Remove the culture medium from adherent cells and wash once with HBSS. For suspension cells, pellet and resuspend in HBSS.

  • Incubate the cells with the this compound-AM loading solution for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Allow the cells to de-esterify the this compound-AM for at least 30 minutes at 37°C before measurement.

In Situ Calibration Procedure:

  • After loading and de-esterification, perfuse the cells with the high potassium calibration buffer.

  • Add nigericin to a final concentration of 5-10 µM. This will equilibrate the intracellular and extracellular pH.

  • Sequentially perfuse the cells with high potassium calibration buffers of known pH values (e.g., 6.4, 6.8, 7.2, 7.6, 8.0).

  • Measure the fluorescence intensity ratio (e.g., Emission at 535 nm following excitation at ~490 nm and ~440 nm) at each pH point.

  • Plot the fluorescence ratio as a function of pH to generate a calibration curve.

Carboxy SNARF-1-AM Loading and In Situ Calibration Protocol

Materials:

  • Carboxy SNARF-1-AM

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS)

  • Nigericin (10 mM stock in ethanol)

  • High potassium calibration buffer (as for this compound)

Cell Loading Procedure:

  • Prepare a 1-10 mM stock solution of Carboxy SNARF-1-AM in anhydrous DMSO.

  • Dilute the stock solution in serum-free medium or a physiological buffer to a final concentration of 1-20 µM.

  • Incubate the cells with the loading solution for 15-60 minutes at 37°C, protected from light.

  • Wash the cells twice with buffer to remove any unloaded dye.

  • Allow a de-esterification period of at least 30 minutes at 37°C.

In Situ Calibration Procedure:

  • The in situ calibration procedure for SNARF-1 is analogous to that for this compound.

  • After loading and de-esterification, expose the cells to the high potassium calibration buffer containing 5-10 µM nigericin.

  • Sequentially expose the cells to calibration buffers of varying pH.

  • Measure the ratio of fluorescence emission at two wavelengths (e.g., ~580 nm and ~640 nm) following excitation at a single wavelength (e.g., 514 nm).

  • Construct a calibration curve by plotting the emission ratio against the extracellular pH.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for assessing the reliability and reproducibility of this compound data, the following diagram illustrates the key steps and decision points.

experimental_workflow cluster_prep Cell Preparation and Dye Loading cluster_measurement Intracellular pH Measurement cluster_validation Reliability and Reproducibility Assessment cell_culture Cell Culture dye_loading This compound-AM Loading (2-5 µM, 30-60 min, 37°C) cell_culture->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deesterification De-esterification (30 min, 37°C) wash->deesterification ratiometric_imaging Ratiometric Fluorescence Imaging (Ex: 490/440 nm, Em: 535 nm) deesterification->ratiometric_imaging data_acquisition Data Acquisition (Time-lapse) ratiometric_imaging->data_acquisition photobleaching_test Photobleaching Assessment (Continuous aequisition) data_acquisition->photobleaching_test leakage_test Dye Leakage Assay (Monitor extracellular fluorescence) data_acquisition->leakage_test calibration In Situ Calibration (Nigericin method) data_acquisition->calibration data_analysis Data Analysis and Comparison photobleaching_test->data_analysis leakage_test->data_analysis calibration->data_analysis

Experimental workflow for assessing this compound data reliability.

The logical flow for selecting a pHi indicator based on experimental needs can be visualized as follows:

logical_relationship start Start: Need to measure intracellular pH question1 Is high phototoxicity a concern? start->question1 question2 Is the experimental pH range close to 7.0? question1->question2 No snarf Consider SNARF Dyes (e.g., SNARF-1, SNARF-5F) question1->snarf Yes question3 Are dual-emission capabilities advantageous (e.g., avoiding excitation switching artifacts)? question2->question3 No This compound Consider this compound question2->this compound Yes question3->this compound No question3->snarf Yes in_situ_cal Crucial Step: In Situ Calibration This compound->in_situ_cal snarf->in_situ_cal

Decision tree for selecting an intracellular pH indicator.

Conclusion

The choice between this compound and its alternatives is not always straightforward and depends heavily on the specific experimental context. This compound remains a viable option, particularly for experiments where its pKa of ~7.0 is ideal and phototoxicity can be minimized. However, for applications requiring high photostability and for experiments where switching between excitation wavelengths may introduce artifacts, dual-emission probes like SNARF-1 and SNARF-5F offer significant advantages. It is imperative to perform careful in situ calibration for any chosen indicator, as the intracellular environment can significantly influence its properties. By understanding the strengths and weaknesses of each probe and adhering to rigorous experimental protocols, researchers can ensure the acquisition of reliable and reproducible intracellular pH data.

References

Cross-Validation of BCECF and Microelectrode Techniques for Intracellular pH Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular pH (pHi) is critical for understanding a multitude of cellular processes, from enzyme activity and cell proliferation to drug efficacy and resistance. Two of the most established methods for determining pHi are the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and direct measurement with pH-sensitive microelectrodes. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific experimental needs.

Quantitative Comparison of this compound and Microelectrode Performance

Direct comparative studies involving the simultaneous measurement of pHi with both this compound and pH-sensitive microelectrodes in the same cell have revealed subtle but important differences in their reporting of intracellular pH. The following table summarizes key quantitative and qualitative findings from such a study performed on leech giant glial cells.

ParameterThis compound (Fluorescence Ratio)pH-Sensitive MicroelectrodeKey Observations and Considerations
Resting pHi Tends to report slightly higher valuesTends to report slightly lower values (up to 0.15 pH units lower than this compound)[1]The discrepancy may arise from differences in the calibration procedures or the microenvironment of the probe.
Response to Slow pHi Changes Accurately tracks slow changes in pHiAccurately tracks slow changes in pHiBoth methods are reliable for monitoring gradual shifts in intracellular pH.[1]
Response to Rapid pHi Shifts May record slightly higher amplitudes during rapid changes (e.g., NH4+ induced)[1]Provides a direct electrochemical measurement of proton activityThe difference in amplitude for fast events could be due to the kinetics of dye response versus direct ion sensing.
Temporal Resolution High, suitable for monitoring rapid pHi transients.High, provides real-time continuous measurement.Both techniques offer excellent temporal resolution for dynamic studies.
Invasiveness Minimally invasive when using the membrane-permeant AM ester form.Highly invasive, requires impalement of the cell with a sharp electrode.Microelectrode impalement can cause cell damage and may not be suitable for all cell types.
Potential for Cellular Damage High concentrations of injected this compound (>100 µM) can cause irreversible membrane potential loss.[1]The act of impalement can damage the cell membrane and alter cellular physiology.Careful titration of dye concentration and precise microelectrode placement are crucial to minimize artifacts.
Calibration Requires in situ calibration, typically using nigericin to equilibrate intracellular and extracellular pH.[2]Requires calibration with standard pH buffers before and after intracellular measurement.Inaccurate calibration is a potential source of error for both techniques.
Spatial Resolution Can provide spatial information about pHi within a single cell when used with imaging techniques.Provides a measurement at a single point within the cell where the electrode tip is located.This compound imaging offers an advantage for studying pHi gradients within a cell.

Experimental Protocols

I. Intracellular pH Measurement with this compound

This protocol outlines the use of the acetoxymethyl (AM) ester of this compound (this compound-AM), a membrane-permeant form of the dye that is cleaved by intracellular esterases to release the fluorescent pH indicator.

Materials:

  • This compound-AM (stock solution in DMSO)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Cell culture of interest

  • Fluorescence microscope or plate reader with appropriate filter sets (excitation ~490 nm and ~440 nm, emission ~535 nm)

  • Nigericin (for calibration)

  • High-potassium buffer (for calibration)

  • Standard pH buffers

Procedure:

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution of 2-10 µM this compound-AM in HBS.

    • Remove the culture medium from the cells and wash with HBS.

    • Incubate the cells with the this compound-AM loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with HBS to remove extracellular dye.

  • Measurement:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Excite the cells alternately at ~490 nm (pH-sensitive wavelength) and ~440 nm (isosbestic point).

    • Record the fluorescence emission at ~535 nm for each excitation wavelength.

    • The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with a high-potassium buffer containing 10 µM nigericin.

    • Sequentially change the pH of the high-potassium buffer to known values (e.g., 6.5, 7.0, 7.5).

    • Record the F490/F440 ratio at each pH value to generate a calibration curve.

    • Use the calibration curve to convert the experimental ratios to pHi values.[2]

II. Intracellular pH Measurement with Microelectrodes

This protocol describes the fabrication and use of a single-barreled, liquid ion-exchange pH-sensitive microelectrode.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Microforge (optional)

  • Silanizing agent (e.g., dimethyldichlorosilane)

  • pH-sensitive liquid ion-exchanger (LIX) "cocktail"

  • Back-filling solution (e.g., buffered KCl)

  • Ag/AgCl wire

  • High-impedance amplifier

  • Micromanipulator

  • Standard pH buffers

Procedure:

  • Microelectrode Fabrication:

    • Pull the glass capillaries to a fine tip (typically <1 µm) using a micropipette puller.

    • Optionally, bevel the tip on a fine grinding surface to improve cell penetration.

  • Silanization:

    • Bake the pulled microelectrodes to remove moisture.

    • Expose the tips to the vapor of a silanizing agent for several minutes to render the glass surface hydrophobic. This prevents the aqueous back-filling solution from displacing the ionophore.

  • Filling the Microelectrode:

    • Introduce a small amount of the pH-sensitive LIX into the tip of the microelectrode.

    • Back-fill the remainder of the microelectrode with the back-filling solution, ensuring no air bubbles are trapped.

  • Calibration:

    • Place the microelectrode in a series of standard pH buffers (e.g., pH 6.0, 7.0, 8.0).

    • Record the potential difference at each pH. The electrode should exhibit a near-Nernstian response of approximately -59 mV per pH unit change at room temperature.

  • Intracellular Recording:

    • Using a micromanipulator, carefully impale a cell with the pH-sensitive microelectrode.

    • Simultaneously, impale the same or an adjacent, electrically coupled cell with a reference microelectrode to measure the membrane potential.

    • The difference between the potential recorded by the pH microelectrode and the reference microelectrode gives the pH-dependent potential, which can be converted to pHi using the calibration curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway: Regulation of the Na+/H+ Exchanger (NHE1)

Intracellular pH is tightly regulated by various transporters, with the Na+/H+ exchanger (NHE) family, particularly NHE1, playing a crucial role in extruding protons from the cell to counteract acidification.[3][4] The activity of NHE1 is modulated by a complex network of signaling pathways, including those involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[3][5]

NHE1_Regulation cluster_stimuli External Stimuli cluster_receptors_kinases Signal Transduction cluster_effector Effector Protein cluster_response Cellular Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Hormones Hormones GPCR GPCR Hormones->GPCR Intracellular_Acidosis Intracellular Acidosis (↓pHi) NHE1 Na+/H+ Exchanger 1 (NHE1) Intracellular_Acidosis->NHE1 Allosteric Activation PLC PLC GPCR->PLC MAPK_Cascade MAPK Cascade (e.g., ERK) RTK->MAPK_Cascade DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->NHE1 Phosphorylation (Activation) MAPK_Cascade->NHE1 Phosphorylation (Activation) Proton_Extrusion H+ Extrusion NHE1->Proton_Extrusion Sodium_Influx Na+ Influx NHE1->Sodium_Influx pHi_Increase pHi Increase Proton_Extrusion->pHi_Increase

Caption: Regulation of NHE1 activity by intracellular acidosis and signaling pathways.

Experimental Workflow for Cross-Validation

The following workflow outlines a typical experiment designed to cross-validate pHi measurements obtained from this compound and microelectrodes.

Caption: Workflow for cross-validation of this compound and microelectrode pHi measurements.

References

A Comparative Review of BCECF and Newer Generation pH-Sensitive Dyes for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For decades, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been the gold standard for measuring intracellular pH (pHi) due to its favorable pKa of approximately 7.0, which is well-suited for physiological measurements.[1][2] However, the advent of novel synthetic and genetically encoded fluorescent dyes has provided researchers with a broader toolkit, offering improvements in photostability, signal-to-noise ratio, and targeting capabilities. This guide provides a comparative analysis of this compound and a selection of these newer pH-sensitive dyes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their specific application.

Performance Comparison of pH-Sensitive Dyes

The selection of an appropriate pH indicator is critical and depends on the specific experimental requirements, such as the pH range of interest, the imaging modality, and the cell type. The following table summarizes the key performance characteristics of this compound and several popular newer alternatives.

FeatureThis compoundCarboxy SNARF-1pHrodo™ RedpHluorin (Ecliptic)
pKa ~6.97 - 7.0[1][2]~7.5 (in vitro)[3]~6.5~7.1
pH Range ~6.4 - 7.6[4]~6.5 - 8.5~4.0 - 7.5~5.5 - 7.5
Measurement Type Ratiometric (Excitation)[1]Ratiometric (Emission)[3]Intensiometric[5]Ratiometric (Excitation)
Excitation (Ex) max ~440 nm (pH-insensitive), ~490 nm (pH-sensitive)[2]~550 nm~560 nm~400 nm, ~475 nm
Emission (Em) max ~535 nm[2]~580 nm, ~640 nm[3]~585 nm~508 nm
Photostability Moderate[5]Moderate to high[6]High[5]Moderate to high
Signal-to-Noise Ratio Good[2]GoodExcellent (low background at neutral pH)Good
Key Advantage Well-established, ratiometricDual-emission ratiometric, less sensitive to dye concentrationInverse pH response (bright in acid), high photostability[5]Genetically encoded, targetable to specific organelles
Key Disadvantage Susceptible to photobleaching, complex mixture of isomers[7]pKa can be sensitive to the intracellular environment[3]Intensiometric (requires careful controls)Requires transfection, potential for cellular stress

Signaling Pathways and Experimental Workflows

The fundamental principle behind fluorescent pH indicators is the alteration of their spectral properties in response to changes in proton concentration. For ratiometric dyes like this compound and pHluorin, the ratio of fluorescence intensities at two different excitation or emission wavelengths is used to determine the pH, which minimizes the effects of variations in dye concentration, photobleaching, and cell path length.[7] Intensiometric dyes like pHrodo™ Red, on the other hand, exhibit a change in fluorescence intensity at a single wavelength.

G cluster_loading Dye Loading cluster_cellular_processing Cellular Processing cluster_active_dye Active Intracellular Dye cluster_measurement Measurement & Calibration cluster_analysis Data Analysis This compound This compound-AM (Membrane Permeant) esterase Intracellular Esterases This compound->esterase phrodo pHrodo™ Red AM (Membrane Permeant) phrodo->esterase phluorin pHluorin Plasmid (Transfection) expression Gene Expression & Protein Folding phluorin->expression bcecf_active This compound (Charged, Trapped) esterase->bcecf_active phrodo_active pHrodo™ Red (Charged, Trapped) esterase->phrodo_active phluorin_active pHluorin Protein expression->phluorin_active ratio Ratiometric Imaging (Ex: 490/440 nm, Em: 535 nm) bcecf_active->ratio intensity Intensity Measurement (Ex: 560 nm, Em: 585 nm) phrodo_active->intensity ratio_phluorin Ratiometric Imaging (Ex: 475/400 nm, Em: 508 nm) phluorin_active->ratio_phluorin calibration In Situ Calibration (Nigericin/Valinomycin) ratio->calibration intensity->calibration ratio_phluorin->calibration data Intracellular pH Calculation calibration->data

Caption: General workflow for intracellular pH measurement with fluorescent dyes.

Experimental Protocols

Accurate and reproducible pHi measurements rely on meticulous experimental execution. Below are detailed protocols for the use of this compound-AM, pHrodo™ Red AM, and a genetically encoded pH sensor.

Protocol 1: Intracellular pH Measurement with this compound-AM
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.

  • Dye Loading:

    • Prepare a stock solution of this compound-AM (e.g., 1 mM in anhydrous DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Incubate the cells with the this compound-AM loading solution for 15-60 minutes at 37°C. The optimal time and concentration may vary depending on the cell type.

  • Washing: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye and allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement:

    • Mount the cells on a fluorescence microscope equipped with appropriate filter sets for ratiometric imaging.

    • Acquire fluorescence images by exciting the cells at approximately 490 nm and 440 nm (the isosbestic point) and collecting the emission at around 535 nm.[2]

  • In Situ Calibration:

    • Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) at several different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Add the ionophore nigericin (10 µM) to the high-potassium buffers. Nigericin equilibrates the intracellular and extracellular pH.

    • Perfuse the cells with the calibration buffers and record the fluorescence ratio at each pH value to generate a calibration curve.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for the experimental samples and determine the corresponding pHi from the calibration curve.

Protocol 2: Intracellular pH Measurement with pHrodo™ Red AM
  • Cell Preparation: Plate cells as described for this compound-AM.

  • Dye Loading:

    • Prepare a working solution of pHrodo™ Red AM at a final concentration of 5-10 µM in a suitable buffer (e.g., Live Cell Imaging Solution).

    • Remove the culture medium, wash the cells once, and incubate with the pHrodo™ Red AM loading solution for 30 minutes at 37°C.

  • Washing (Optional): A key advantage of pHrodo™ dyes is their low fluorescence at neutral pH, which minimizes background from non-internalized dye. Therefore, a wash step is often not required.

  • Measurement:

    • Image the cells using a fluorescence microscope with excitation at approximately 560 nm and emission collection around 585 nm.

  • In Situ Calibration:

    • Use a calibration buffer kit or prepare high-potassium buffers at various acidic pH values (e.g., 4.5, 5.5, 6.5, 7.5).

    • Add nigericin (10 µM) and valinomycin (10 µM) to the calibration buffers to equilibrate the intracellular and extracellular pH.[5]

    • Expose the cells to each calibration buffer and record the fluorescence intensity to generate a standard curve.

  • Data Analysis: Determine the pHi of the experimental samples by comparing their fluorescence intensity to the calibration curve.

Protocol 3: Intracellular pH Measurement with a Genetically Encoded Sensor (e.g., pHluorin)
  • Transfection:

    • Transfect the cells with a plasmid encoding the pHluorin sensor using a suitable transfection reagent. For targeted expression, the pHluorin sequence can be fused to a protein that localizes to a specific organelle.

    • Allow 24-48 hours for gene expression and protein folding.

  • Cell Preparation: Plate the transfected cells on glass-bottom dishes or coverslips.

  • Measurement:

    • Mount the cells on a fluorescence microscope.

    • For ratiometric pHluorin, acquire fluorescence images by exciting at approximately 475 nm and 400 nm and collecting the emission at around 508 nm.

  • In Situ Calibration:

    • Perform in situ calibration as described for this compound, using high-potassium buffers with nigericin to equilibrate the pH.

    • Record the fluorescence ratio at each pH value to create a calibration curve.

  • Data Analysis: Calculate the fluorescence ratio for the experimental samples and determine the pHi from the calibration curve.

Conclusion

While this compound remains a reliable and widely used pH indicator, the development of newer dyes offers significant advantages. For studies requiring high photostability and a clear signal in acidic environments, pHrodo™ Red is an excellent choice.[5] For experiments that demand organelle-specific pH measurements and long-term studies, genetically encoded sensors like pHluorin provide unparalleled targeting capabilities. The choice of dye should be carefully considered based on the specific biological question and the experimental setup. The protocols provided herein offer a starting point for researchers to implement these powerful tools for the precise measurement of intracellular pH.

References

Evaluating Potential Artifacts in BCECF Fluorescence Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The fluorescent dye 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a widely utilized tool for measuring intracellular pH (pHi) due to several key characteristics. Its acid dissociation constant (pKa) of approximately 7.0 is well-suited for the typical physiological cytoplasmic pH range of 6.8–7.4.[1][2][3] Furthermore, this compound's pH-dependent fluorescence excitation profile allows for ratiometric measurements, which minimize artifacts related to dye concentration, photobleaching, and cell volume changes.[2][4] The membrane-permeant acetoxymethyl (AM) ester form, this compound-AM, facilitates non-invasive loading into live cells.[1][2]

Despite its utility, this compound-based experiments are susceptible to several artifacts that can confound data interpretation. This guide provides a framework for identifying and mitigating these potential issues, compares this compound with alternative pHi measurement techniques, and offers detailed experimental protocols.

Common Artifacts in this compound Fluorescence Experiments

Accurate pHi measurements with this compound require careful consideration and control of potential artifacts. The most common issues include:

  • Dye Leakage: Although the cleaved, polyanionic form of this compound is designed for intracellular retention, gradual leakage from the cell can occur.[5] This can be exacerbated in cells containing organic anion transporters.

  • Incomplete Hydrolysis of this compound-AM: The conversion of non-fluorescent this compound-AM to its fluorescent, pH-sensitive form relies on the activity of intracellular esterases.[1][2] Incomplete hydrolysis can lead to a lower than expected fluorescent signal and potential misinterpretation of pHi. The hydrolysis of the AM ester can be monitored by a color change in the DMSO stock solution from pale yellow to dark orange, indicating decomposition.[4]

  • Dye Compartmentalization: Instead of a uniform cytosolic distribution, this compound has been observed to accumulate in intracellular organelles, such as vacuoles in yeast and fungi.[2][6][7] This can lead to measurements that do not accurately reflect the cytosolic pH.

  • Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to excitation light.[8] This can lead to a decrease in fluorescence intensity over time, which can be misinterpreted as a change in pHi if not properly controlled for with ratiometric measurements. Minimizing exposure time can help reduce photobleaching.[6][9]

  • Spectral Shifts and Environmental Sensitivity: The fluorescence properties of this compound can be influenced by factors other than pH. Studies have shown that temperature and the presence of proteins like bovine serum albumin can shift the emission spectra of this compound.[10] Additionally, high hematocrit in blood samples can alter the fluorescence emission spectrum.[11]

  • Autofluorescence: Cells and culture media can exhibit intrinsic fluorescence, known as autofluorescence, which can interfere with the this compound signal and reduce the signal-to-noise ratio.

  • Calibration Issues: Inaccurate in situ calibration can lead to significant errors in the final pHi determination. It is crucial to perform a calibration for each experimental setup, as the dye's response can differ from its behavior in a cell-free solution.[2][10]

Comparison of Intracellular pH Measurement Techniques

While this compound is a popular choice, several other methods are available for measuring intracellular pH, each with its own advantages and disadvantages.

Technique Principle Advantages Disadvantages Potential Artifacts
This compound Ratiometric fluorescent dyeHigh sensitivity around physiological pH, ratiometric imaging corrects for some artifacts, non-invasive loading.[2][3]Susceptible to leakage, compartmentalization, photobleaching, and spectral shifts.[2][6][10]Incomplete hydrolysis, dye leakage, compartmentalization, phototoxicity, autofluorescence.
SNARF Dyes Ratiometric fluorescent dyeDual emission properties allow for ratiometric measurements with a single excitation wavelength.May have a pKa less suitable for certain physiological ranges compared to this compound.Similar to this compound: leakage, compartmentalization, photobleaching.
pH-sensitive Microelectrodes Direct potentiometric measurementProvides a direct and continuous measurement of pHi in the bulk cytosol.[12][13]Invasive and can cause cell damage, technically challenging, not suitable for all cell types.[13]Cell impalement damage, electrode drift, interference from other ions.
31P-Nuclear Magnetic Resonance (NMR) Measures the chemical shift of intracellular inorganic phosphateNon-destructive and can provide continuous measurements in tissues and perfused organs.[12]Lower sensitivity and spatial resolution compared to fluorescence microscopy, requires specialized equipment.Signal averaging from different cellular compartments.
Genetically Encoded pH Sensors (e.g., pHluorins) pH-sensitive fluorescent proteins expressed by the cellCan be targeted to specific organelles, less prone to leakage and compartmentalization issues.May buffer intracellular pH, potential for phototoxicity, requires genetic modification of cells.Overexpression artifacts, incomplete protein maturation, photobleaching.

Experimental Protocols

This compound-AM Loading Protocol for Mammalian Cells

This protocol provides a general guideline for loading adherent or suspension cells with this compound-AM.[14][15] Optimal conditions, such as dye concentration and incubation time, should be determined empirically for each cell type.

Materials:

  • This compound-AM (prepare a 1-10 mM stock solution in anhydrous DMSO)[1][2]

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Pluronic® F-127 (optional, to aid in dye solubilization)[15]

  • Probenecid (optional, to inhibit dye leakage)[15]

  • Cells plated in a multi-well plate (e.g., 96-well black wall/clear bottom) or on coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, plate them the day before the experiment.

  • Prepare this compound-AM Working Solution: On the day of the experiment, thaw the this compound-AM stock solution. Prepare a working solution of 2-5 µM this compound-AM in HHBS. If using, add Pluronic® F-127 to a final concentration of ~0.02%. If dye leakage is a concern, probenecid can be added (final concentration 0.5-1 mM).[15]

  • Cell Loading:

    • Remove the growth medium from the cells.

    • Wash the cells once with HHBS.

    • Add the this compound-AM working solution to the cells.

    • Incubate for 30-60 minutes at 37°C.[14][15]

  • Washing:

    • Remove the dye-loading solution.

    • Wash the cells two to three times with HHBS to remove extracellular dye.[4]

  • Measurement: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer. For ratiometric measurements, excite the cells at ~490 nm and ~440 nm (the isosbestic point) and measure the emission at ~535 nm.[2][3]

In Situ Calibration of Intracellular this compound

Accurate conversion of fluorescence ratios to pHi values requires an in situ calibration. This is typically achieved using a K+/H+ ionophore like nigericin, which equilibrates the intracellular and extracellular pH.[2][9]

Materials:

  • This compound-loaded cells

  • Calibration Buffers: A series of buffers with known pH values (e.g., ranging from 6.0 to 8.0) containing high K+ concentration (e.g., 130 mM KCl).

  • Nigericin (10 µM final concentration)[9]

Procedure:

  • After loading and washing the cells as described above, replace the HHBS with the first high-K+ calibration buffer (e.g., pH 6.0).

  • Add nigericin to the cells.

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Measure the fluorescence ratio (e.g., F490/F440).

  • Repeat steps 1-4 for each of the calibration buffers with different pH values.

  • Plot the measured fluorescence ratios against the corresponding buffer pH values to generate a calibration curve.

  • Fit the data to a suitable equation (e.g., a sigmoid function) to allow for the conversion of experimental ratios to pHi.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_qc Artifact Evaluation cell_prep Cell Seeding & Growth loading Load Cells with This compound-AM cell_prep->loading dye_prep Prepare this compound-AM Working Solution dye_prep->loading wash Wash to Remove Extracellular Dye loading->wash check_compart Verify Cytosolic Localization loading->check_compart measurement Fluorescence Measurement (Ratiometric Imaging) wash->measurement check_leakage Check for Dye Leakage wash->check_leakage ratio_calc Calculate F490/F440 Ratio measurement->ratio_calc check_photo Monitor for Photobleaching measurement->check_photo calibration In Situ Calibration (Nigericin) phi_conv Convert Ratio to pHi using Calibration Curve calibration->phi_conv ratio_calc->phi_conv interpretation Data Interpretation phi_conv->interpretation

Caption: Workflow for evaluating artifacts in this compound experiments.

Glycolysis_pH_Regulation cluster_glycolysis Glycolysis cluster_regulation pH Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP F6P->F16BP ATP -> ADP Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate + H+ Protons_out H+ Efflux Lactate->Protons_out + H+ PFK1 PFK-1 LDH LDH MCT MCT MCT->Protons_out efflux NHE NHE1 NHE->Protons_out Na+/H+ exchange Protons_in H+ Influx pHi Intracellular pH (pHi) Protons_in->pHi pHi->PFK1 low pHi inhibits pHi->Protons_out

Caption: Regulation of glycolysis by intracellular pH.

References

Safety Operating Guide

Proper Disposal of BCECF: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the operational handling and disposal of BCECF (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), a widely used fluorescent pH indicator.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound and its derivatives, such as this compound-AM.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with care. Although not classified as a hazardous substance, general laboratory safety protocols should be strictly followed.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in solid form or in solution.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of contact, flush the affected area with plenty of water.[4]

  • Avoid Inhalation: Do not breathe in dust if handling the powdered form.[4]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize spreading. For liquid spills, use an inert absorbent material to soak up the chemical. The collected material should then be placed in an appropriate, labeled container for disposal.[4]

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₀O₁₁[1]
Molecular Weight 520.44 g/mol [1]
pKa ~7.0[4]
Excitation Wavelengths 439 nm (isosbestic point), 490 nm[1]
Emission Wavelength 535 nm[1]
Appearance Yellow-orange solid[5]
Solubility Soluble in DMSO and DMF[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires adherence to institutional and local regulations for chemical waste.

  • Segregation of Waste:

    • Isolate all this compound-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. Polyethylene or polypropylene containers are generally suitable.

    • Clearly label the waste container with "this compound Waste" and include any solvents used (e.g., "this compound in DMSO"). Ensure the label is securely attached and legible.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]

    • Follow your institution's guidelines for the maximum allowable storage time for chemical waste in the laboratory.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup for the this compound waste.

    • Provide them with all necessary information about the waste, as indicated on the label.

  • Documentation:

    • Maintain a log of the this compound waste generated, including the amount and date of disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

BCECF_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate this compound Waste ppe->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect store Store in Secondary Containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, to ensure full compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.